tert-Butyl (7-aminoheptyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(7-aminoheptyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJYPERGUPPXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99733-18-3 | |
| Record name | Heptane-1,7-diamine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of tert-Butyl (7-aminoheptyl)carbamate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, applications, and handling of tert-Butyl (7-aminoheptyl)carbamate, a versatile bifunctional linker molecule. The information presented is intended to support research and development activities in medicinal chemistry, drug discovery, and materials science.
Core Properties
This compound is an aliphatic hydrocarbon chain featuring two distinct terminal functional groups: a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine.[1] This dual functionality makes it a valuable building block in organic synthesis. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 99733-18-3 | [1][2] |
| Molecular Formula | C12H26N2O2 | [1] |
| Molecular Weight | 230.4 g/mol | [1] |
| IUPAC Name | This compound | |
| Physical Form | Liquid, Solid, or Semi-solid | |
| Purity | Typically ≥ 97% | |
| InChI Key | DTJYPERGUPPXRU-UHFFFAOYSA-N |
Table 2: Storage and Handling
| Condition | Recommendation | Reference |
| Storage Temperature | -20°C or 2-8°C | [1] |
| Storage Conditions | Keep in a dark, dry place with the container sealed. | |
| Shipping Temperature | Ambient | [1] |
Reactivity and Applications
The primary utility of this compound stems from its nature as a bifunctional linker.[1] The terminal primary amine is nucleophilic and readily reacts with various electrophiles, while the Boc-protected amine remains unreactive until the protecting group is removed under acidic conditions.[1]
Key Applications:
-
PROTAC Synthesis: This molecule is frequently used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] It can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.
-
Bioconjugation: It serves as a spacer to conjugate different molecules, such as peptides, proteins, and small molecule drugs.[1]
-
Organic Synthesis: The differential reactivity of its two amine groups allows for sequential chemical modifications, making it a versatile intermediate in multi-step synthetic pathways.
The reactivity of the terminal amine with electrophiles like carboxylic acids and activated NHS esters, and the subsequent deprotection of the Boc group, are central to its application.[1]
Experimental Protocols
Detailed experimental protocols will vary depending on the specific application. However, a general procedure for a common two-step conjugation process is outlined below.
Protocol 1: Amide Bond Formation with a Carboxylic Acid
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in a suitable anhydrous solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU or EDC/NHS) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for 15-30 minutes to form the activated ester.
-
Coupling Reaction: Add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the activated ester mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, typically for 2-16 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected conjugate in a suitable organic solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane (B91453).
-
Acid Treatment: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a solution of HCl in 1,4-dioxane (typically 4M).
-
Reaction: Stir the mixture at room temperature. The reaction is usually complete within 1-2 hours.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with a non-acidic solvent like toluene (B28343) may be necessary to remove residual TFA.
-
Isolation: The deprotected amine is often obtained as a salt (e.g., TFA or HCl salt). It can be used directly in the next step or neutralized with a base if the free amine is required.
Spectroscopic Data
Safety and Handling
This compound is associated with certain health hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[4][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]
Table 3: Hazard Information
| Hazard Statement | Description | Reference |
| H302 | Harmful if swallowed | |
| H312 | Harmful in contact with skin | |
| H332 | Harmful if inhaled |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
Conclusion
This compound is a key synthetic tool, particularly in the fields of bioconjugation and the development of targeted therapeutics like PROTACs. Its bifunctional nature, with orthogonally protected amines, allows for controlled, sequential reactions. A thorough understanding of its properties, reactivity, and handling procedures is essential for its effective and safe use in research and development.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl (7-aminoheptyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of tert-Butyl (7-aminoheptyl)carbamate, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The primary synthetic route involves the selective mono-protection of 1,7-diaminoheptane (B1222138) using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Core Synthesis Protocol
The most common and direct method for synthesizing this compound is through the reaction of an excess of 1,7-diaminoheptane with di-tert-butyl dicarbonate. This approach favors the formation of the mono-protected product over the di-protected byproduct.
Experimental Protocol
A general and widely cited procedure for the mono-Boc protection of 1,7-diaminoheptane is as follows[1]:
-
Dissolution of Reactants: A solution of di-tert-butyl dicarbonate (Boc₂O) is prepared by dissolving it in a suitable solvent, typically chloroform (B151607) (CHCl₃). Concurrently, 1,7-diaminoheptane is dissolved in a larger volume of the same solvent.
-
Reaction Initiation: The Boc₂O solution is added slowly and dropwise to the 1,7-diaminoheptane solution while stirring. The reaction mixture is then stirred at room temperature for an extended period, often 24 hours, to ensure completion.
-
Work-up and Purification: Following the reaction, the solvent is removed under reduced pressure (concentrated). The resulting residue is then purified using flash column chromatography on silica (B1680970) gel. A gradient elution is typically employed, starting with chloroform and gradually increasing the polarity with methanol (B129727) (containing a small percentage of triethylamine (B128534) to prevent protonation of the amine on the column) to isolate the desired mono-Boc-protected product. The final product, this compound, is typically obtained as a colorless semi-solid[1].
Quantitative Data Summary
The following table summarizes the key quantitative parameters from a representative synthesis protocol for this compound[1].
| Parameter | Value |
| Reactants | |
| 1,7-diaminoheptane | 11.45 mmol |
| Di-tert-butyl dicarbonate | 2.291 mmol |
| Solvent | |
| Chloroform (for Boc₂O) | 10 mL |
| Chloroform (for diamine) | 50 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 24 hours |
| Purification | |
| Method | Fast Column Chromatography (Silica Gel) |
| Eluent | 0-10% Methanol in Chloroform with 1% Et₃N |
| Yield | |
| Product Mass | 0.473 g |
| Yield Percentage | 90% |
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
This compound serves as a valuable linker in the synthesis of PROTACs and other chemical biology tools[1][2][3][4]. The terminal primary amine allows for covalent attachment to a ligand for a target protein, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a second primary amine for conjugation to an E3 ligase ligand[2][3]. This differential protection strategy is fundamental to the modular construction of these complex molecules.
References
tert-Butyl (7-aminoheptyl)carbamate CAS number and IUPAC name.
Audience: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Overview of tert-Butyl (7-aminoheptyl)carbamate: Synthesis, Properties, and Application in Proteolysis Targeting Chimeras (PROTACs)
Introduction
This compound, also known as N-Boc-1,7-diaminoheptane, is a bifunctional organic molecule that has emerged as a critical building block in modern medicinal chemistry and drug development. Its structure, featuring a seven-carbon aliphatic chain with a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, provides it with orthogonal reactivity. This key characteristic makes it an exceptionally useful linker molecule, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery to selectively degrade target proteins associated with disease. They consist of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. The nature of this linker is paramount to the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome. The seven-carbon chain of this compound offers a desirable degree of flexibility and hydrophobicity for this purpose.[1]
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, detailed experimental protocols for its synthesis, and its application in the construction of PROTACs.
Chemical Identification and Properties
The fundamental identifiers and physicochemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 99733-18-3 |
| IUPAC Name | This compound |
| Synonyms | N-Boc-1,7-diaminoheptane, Boc-DAHpt, Boc-NH-(CH₂)₇-NH₂ |
| Molecular Formula | C₁₂H₂₆N₂O₂ |
| Molecular Weight | 230.35 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Storage Temperature | 2-8°C, protect from light |
Experimental Protocols
The synthesis and utilization of this compound involves two key stages: the selective mono-Boc protection of 1,7-diaminoheptane (B1222138) and its subsequent incorporation into a PROTAC, which includes a deprotection step.
Synthesis of this compound
The synthesis of this compound is achieved through the selective mono-protection of 1,7-diaminoheptane. A common and effective method involves the in-situ formation of the monohydrochloride salt of the diamine to differentiate the reactivity of the two amine groups.
Principle: By adding one equivalent of acid to the symmetrical diamine, a statistical mixture of the free diamine, the mono-salt, and the di-salt is formed, with the mono-salt being the predominant species in equilibrium. The free amine of the mono-salt can then react with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to yield the desired mono-protected product.
Materials:
-
1,7-diaminoheptane
-
Anhydrous methanol (B129727) (MeOH)
-
Chlorotrimethylsilane (B32843) (Me₃SiCl) or concentrated Hydrochloric Acid (HCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2N)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Salt Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,7-diaminoheptane (1.0 eq) in anhydrous methanol at 0°C (ice bath). To this stirred solution, add chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate of the diamine monohydrochloride may form. Allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
Boc Protection: To the reaction mixture, add a small amount of water (e.g., 1 mL), followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove the di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 by the addition of a sodium hydroxide solution.
-
Extract the product into dichloromethane (3x).
-
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Application in PROTAC Synthesis: A General Workflow
This compound serves as the linker component in PROTAC synthesis. The free primary amine allows for coupling to either the warhead (targeting the protein of interest) or the E3 ligase ligand, typically through an amide bond formation. Following this, the Boc group is removed to expose the second amine for the subsequent coupling reaction.
Step 1: Coupling of the First Ligand
Principle: The free primary amine of this compound is coupled to a carboxylic acid-functionalized ligand (either the warhead or E3 ligase ligand) using standard peptide coupling reagents.
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand (Ligand-COOH)
-
Peptide coupling reagents (e.g., HATU, HOBt, EDCI)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
In a reaction vessel, dissolve the Ligand-COOH (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent (e.g., ethyl acetate), washed with aqueous solutions (e.g., NaHCO₃, brine), dried, and concentrated. The product is purified by column chromatography.
Step 2: Boc Deprotection
Principle: The Boc protecting group is removed under acidic conditions to reveal the terminal primary amine for the next coupling step.
Materials:
-
Boc-protected intermediate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.[2]
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM can be performed to remove residual TFA. The resulting amine salt is often used directly in the next step.
Step 3: Coupling of the Second Ligand
Principle: The newly exposed primary amine is coupled to the second carboxylic acid-functionalized ligand to complete the PROTAC synthesis.
Procedure:
-
The procedure is analogous to Step 1, using the deprotected intermediate from Step 2 as the amine component and the second Ligand-COOH.
-
Following the coupling reaction, a similar work-up and purification protocol is employed to isolate the final PROTAC molecule.
Visualized Workflows and Pathways
Synthesis of this compound
Caption: Synthesis workflow for this compound.
General PROTAC Synthesis Workflow
Caption: Sequential workflow for PROTAC synthesis.
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
References
In-Depth Technical Guide to the Safety and Handling of tert-Butyl (7-aminoheptyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for tert-Butyl (7-aminoheptyl)carbamate (CAS No. 99733-18-3), a bifunctional linker commonly utilized in the synthesis of PROTACs and other chemical biology tools. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical Identification and Properties
Summarized below are the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 99733-18-3 | N/A |
| Molecular Formula | C₁₂H₂₆N₂O₂ | [1] |
| Molecular Weight | 230.35 g/mol | [1] |
| Appearance | Liquid, Solid, or Semi-solid | [2] |
| Purity | Typically >97% | [2] |
| Storage Temperature | 2-8°C, in a dark, dry place | [2] |
Hazard Identification and Toxicological Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral |
| Warning | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal |
| Warning | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation |
| Warning | H332: Harmful if inhaled. |
Carbamates as a class of compounds can inhibit cholinesterase, an enzyme critical for nervous system function.[4] Symptoms of exposure can be delayed.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect before use. | To prevent skin contact. |
| Eye and Face Protection | Chemical safety goggles and a face shield where splashing is a risk. | To protect eyes and face from splashes. |
| Skin and Body Protection | A laboratory coat should be worn. For larger quantities, consider a chemical-resistant apron. | To protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To prevent inhalation of vapors or aerosols. |
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the compound's integrity and ensure a safe laboratory environment.
Handling Workflow
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
Storage Conditions
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Recommended storage is at 2-8°C in a dark place.[2]
First Aid Measures
In the event of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Personal Precautions : Ensure adequate ventilation and wear appropriate PPE. Avoid breathing vapors, mist, or gas.
-
Containment and Cleanup : Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
Reactivity and Chemical Incompatibilities
The Boc (tert-butyloxycarbonyl) protecting group is stable to most nucleophiles and bases but is labile to strong acids.[7] The primary amine is nucleophilic and will react with various electrophiles.
| Incompatible Material | Nature of Hazard |
| Strong Oxidizing Agents | Can cause vigorous reactions.[6] |
| Strong Acids | Can cleave the Boc protecting group, potentially leading to an exothermic reaction.[8][9] |
| Acids | Incompatible.[8] |
The following diagram illustrates the general reactivity of the functional groups present in this compound.
Experimental Protocol: Mono-N-Boc Protection of 1,7-Diaminoheptane (B1222138)
The following is a representative experimental protocol for the synthesis of this compound, adapted from a general method for the selective mono-Boc protection of diamines.
Materials and Equipment
-
1,7-Diaminoheptane
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Chlorotrimethylsilane (B32843) (Me₃SiCl)
-
Anhydrous Methanol (MeOH)
-
Water
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup : In a round-bottom flask under an inert atmosphere, dissolve 1,7-diaminoheptane (1 equivalent) in anhydrous methanol. Cool the solution to 0°C in an ice bath.
-
In-situ HCl Generation : Add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.
-
Equilibration : Allow the reaction mixture to warm to room temperature and stir for a short period.
-
Boc Protection : Add a small amount of water (e.g., 1 mL for a small-scale reaction), followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.
-
Reaction : Stir the mixture at room temperature for 1 hour.
-
Workup :
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove any di-Boc protected byproduct.
-
Basify the aqueous layer to a pH > 12 with a sodium hydroxide solution.
-
Extract the product into dichloromethane.
-
-
Isolation : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional opinion. Users should conduct their own risk assessments and consult their institution's safety guidelines before handling this chemical.
References
- 1. Reactivity of long chain alkylamines to lignin moieties: implications on hydrophobicity of lignocellulose materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents [mdpi.com]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to N-Boc-1,7-diaminoheptane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-1,7-diaminoheptane (tert-butyl (7-aminoheptyl)carbamate) is a bifunctional organic molecule that has emerged as a critical building block in medicinal chemistry and drug development. Its structure, featuring a seven-carbon aliphatic chain with a terminal primary amine and a Boc-protected primary amine, allows for selective and sequential chemical modifications. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of N-Boc-1,7-diaminoheptane, with a particular focus on its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and characterization data are presented to aid researchers in its effective utilization.
Discovery and History
The development of methods for the selective mono-protection of symmetrical diamines was a significant advancement in synthetic organic chemistry. While a singular "discovery" paper for N-Boc-1,7-diaminoheptane is not readily identifiable, its synthesis is a direct extension of foundational work on the mono-N-Boc protection of α,ω-alkanediamines. A seminal contribution in this area was published by Krapcho and Kuell in 1990, which described a convenient and high-yield pathway to N-tert-butoxycarbonyl-α,ω-alkanediamines with chain lengths from two to six carbons.[1] This methodology, which involves reacting an excess of the diamine with di-tert-butyl dicarbonate (B1257347), laid the groundwork for the synthesis of longer-chain analogues like N-Boc-1,7-diaminoheptane.
Subsequent research has focused on refining and diversifying the methods for mono-Boc protection, often aiming to reduce the excess of the diamine starting material and improve efficiency. These methods, which are applicable to the synthesis of N-Boc-1,7-diaminoheptane, include strategies such as the temporary and selective protonation of one amine group with acids like HCl, followed by the addition of the Boc protecting group.[2]
Physicochemical and Spectroscopic Data
N-Boc-1,7-diaminoheptane is typically a white solid or colorless to light yellow liquid at room temperature. Its physicochemical and spectroscopic properties are summarized in the tables below.
Table 1: Physicochemical Properties of N-Boc-1,7-diaminoheptane
| Property | Value | Reference(s) |
| CAS Number | 99733-18-3 | [3] |
| Molecular Formula | C₁₂H₂₆N₂O₂ | |
| Molecular Weight | 230.35 g/mol | |
| Melting Point | 39-41 °C | |
| Boiling Point | 113-114 °C at 0.1 mmHg | |
| Appearance | White solid | |
| Solubility | Soluble in chloroform, methanol, and other common organic solvents. | |
| Storage Temperature | 2-8 °C |
Table 2: Spectroscopic Data for N-Boc-1,7-diaminoheptane
| Type | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.50 (brs, 1H, NH), 3.02 (q, J = 6.4 Hz, 2H), 2.61 (t, J = 7.0 Hz, 2H), 1.56 (brs, 2H, NH₂), 1.37 (brs, 13H), 1.24 (brs, 6H) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0, 78.0, 41.1, 39.6, 32.5, 29.0, 28.1, 27.4, 25.8, 25.7 | |
| Mass Spectrum (EIMS) | m/z: [M]⁺ 230 (2), 173 (23), 157 (51), 145 (31), 112 (28), 100 (54), 57 (100) |
Synthesis and Experimental Protocols
The synthesis of N-Boc-1,7-diaminoheptane can be achieved through several methodologies. The two primary strategies involve either using a large excess of the diamine to statistically favor mono-protection or employing a temporary protection strategy to differentiate the two amine functionalities.
Method 1: Excess Diamine Method (Krapcho Method Adaptation)
This method is based on the principle of using a large molar excess of 1,7-diaminoheptane (B1222138) relative to di-tert-butyl dicarbonate (Boc₂O) to minimize the formation of the di-protected byproduct.
References
An In-depth Technical Guide to tert-Butyl (7-aminoheptyl)carbamate: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl (7-aminoheptyl)carbamate and its structural analogs and derivatives. The document covers synthetic methodologies, quantitative biological data on related compounds, and insights into relevant signaling pathways, aiming to facilitate further research and development in this area.
Core Compound and Structural Analogs
This compound, also known as N-Boc-1,7-diaminoheptane, is a versatile chemical building block characterized by a seven-carbon aliphatic chain with a terminal primary amine and a tert-butoxycarbonyl (Boc) protected amine. This structure allows for selective functionalization of the free amine, making it a valuable linker in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
Structural analogs of this compound typically involve variations in the length of the alkyl chain, providing a series of mono-Boc-protected α,ω-diaminoalkanes. These analogs are crucial for structure-activity relationship (SAR) studies, allowing researchers to probe the optimal linker length for desired biological activities.
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs primarily involves the selective mono-protection of the corresponding diamine. Several methods have been reported for this purpose.
General Protocol for Mono-Boc Protection of Diamines
A common and efficient method for the mono-Boc protection of symmetrical diamines involves the slow addition of di-tert-butyl dicarbonate (B1257347) (Boc)₂O to an excess of the diamine in a suitable solvent.
Experimental Protocol:
-
Materials:
-
α,ω-diaminoalkane (e.g., 1,7-diaminoheptane)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of Dioxane and Water)
-
Magnesium oxide (optional, in aqueous media)
-
Sodium chloride (for brine solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
-
Procedure:
-
Dissolve the diamine (e.g., 6.5 equivalents) in the chosen solvent.
-
With vigorous stirring at room temperature, slowly add a solution of (Boc)₂O (1.0 equivalent) in the same solvent over several hours.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
If the reaction is performed in an organic solvent, the residue can be taken up in cold water, filtered, and extracted with an organic solvent like ethyl acetate.
-
Wash the combined organic phases with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel to obtain the pure mono-Boc-protected diamine.
-
This procedure can be adapted for various diaminoalkanes to synthesize a library of analogs with different chain lengths.
Biological Activities and Quantitative Data
While specific quantitative biological data for this compound and its direct linear analogs in anticancer or enzyme inhibition assays are not extensively reported in publicly available literature, data from structurally related compounds and more complex derivatives highlight the potential of this chemical scaffold.
Anticancer and Cytotoxic Activity
Derivatives incorporating diaminoalkane linkers have shown significant anticancer activity. The following table summarizes the IC₅₀ values of some carbamate-containing compounds against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9-Acridinyl Amino Acid Derivatives | Compound 8 | A549 (Lung Carcinoma) | ~6 | [2] |
| 9-Acridinyl Amino Acid Derivatives | Compound 9 | A549 (Lung Carcinoma) | ~6 | [2] |
| Bis(carbamate) Imidazole Derivatives | Carmethizole (bis(N-methylcarbamate)) | P388 (Murine Lymphocytic Leukemia) | - (Very Active) | [3] |
Enzyme Inhibition
Carbamate moieties are known to act as inhibitors of various enzymes, particularly cholinesterases, which are relevant in the context of neurodegenerative diseases.
| Compound Class | Specific Derivative | Enzyme | Inhibition Rate Constant (kᵢ) (M⁻¹min⁻¹) | Reference |
| Biscarbamates | Compound 2 | Butyrylcholinesterase (BChE) | Not specified, but selective | [4] |
| Biscarbamates | Compound 16 | Butyrylcholinesterase (BChE) | Not specified, but selective | [4] |
| tert-Butyl (4-hydroxybutan-2-yl)carbamate Derivative | M4 | β-secretase (BACE1) | IC₅₀ = 15.4 nM | [5] |
Signaling Pathways
The biological effects of diaminoalkanes and their derivatives can be linked to their interaction with fundamental cellular processes, most notably the polyamine metabolism pathway. Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are essential for cell growth, proliferation, and differentiation.[6] Dysregulation of polyamine metabolism is frequently observed in cancer.
Polyamine Metabolism Pathway
The synthesis of polyamines begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by ornithine decarboxylase (ODC), a rate-limiting enzyme in this pathway. Putrescine is then converted to spermidine and subsequently to spermine through the action of spermidine synthase and spermine synthase, respectively. These reactions utilize decarboxylated S-adenosylmethionine (dcSAM) as an aminopropyl group donor. The polyamine pathway is tightly regulated and interacts with other critical cellular signaling pathways, such as the mTOR pathway, to control cell growth.[7]
Diagram: Polyamine Metabolism Pathway
Caption: Overview of the polyamine biosynthesis pathway.
Experimental Workflow for Anticancer Activity Screening
The evaluation of the anticancer potential of novel chemical entities typically follows a standardized workflow, starting with in vitro cytotoxicity assays and potentially progressing to more complex cellular and in vivo models.
Diagram: Anticancer Drug Screening Workflow
Caption: General workflow for anticancer drug screening.
Conclusion
This compound and its structural analogs represent a promising class of molecules for drug discovery and development. Their straightforward synthesis and the versatility of the diaminoalkane scaffold allow for the creation of diverse chemical libraries. While further research is needed to fully elucidate the biological activities of the core compound and its direct analogs, the existing data on more complex derivatives suggest potential applications in anticancer and neuroprotective therapies. The link to the well-established polyamine metabolism pathway provides a solid foundation for understanding their mechanism of action and for the rational design of new therapeutic agents. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antineoplastic activity, and chemical properties of bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazole. | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Spermidine and spermine are enriched in whole blood of nona/centenarians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to tert-Butyl (7-aminoheptyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data and synthetic methodology for tert-Butyl (7-aminoheptyl)carbamate. This bifunctional linker is of significant interest in medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular conjugates.
Core Spectroscopic Data
The following tables summarize the essential nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, providing a clear reference for its structural characterization.
Table 1: ¹H NMR Spectroscopic Data
Reported in a peer-reviewed study by Servín et al. (2017) and corroborated by other chemical data suppliers.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.52 | Broad Singlet | 1H | -NH- (Carbamate) |
| 3.12 | Quadrupole | 2H | -CH₂-NH-Boc |
| 2.70 | Triplet | 2H | -CH₂-NH₂ |
| 1.43 - 1.23 | Multiplet | 19H | -C(CH₃)₃ and internal -CH₂- |
Table 2: ¹³C NMR Spectroscopic Data
Data sourced from peer-reviewed literature.[1]
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C=O (Carbamate) |
| 78.0 | -C(CH₃)₃ |
| 41.1 | -CH₂-NH-Boc |
| 39.6 | -CH₂-NH₂ |
| 32.5 | Methylene Carbon |
| 29.0 | Methylene Carbon |
| 28.1 | Methylene Carbon |
| 27.4 | -C(CH₃)₃ |
| 25.8 | Methylene Carbon |
| 25.7 | Methylene Carbon |
Table 3: Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EIMS) fragmentation data.[1]
| m/z | Relative Intensity | Assignment |
| 230 | 2% | [M]⁺ |
| 173 | 23% | [M - C₄H₉]⁺ |
| 157 | 51% | [M - OC₄H₉]⁺ |
| 145 | 31% | |
| 112 | 28% | |
| 100 | 54% | |
| 57 | 100% | [C₄H₉]⁺ |
Note on Infrared (IR) Spectroscopy: As of the latest literature review, a publicly available, high-resolution experimental FT-IR spectrum specifically for this compound has not been identified. However, the expected characteristic absorption bands would include:
-
N-H stretch (primary amine): Two bands in the region of 3400-3250 cm⁻¹
-
N-H stretch (carbamate): A single band around 3300 cm⁻¹
-
C-H stretch (alkane): Multiple bands in the region of 2960-2850 cm⁻¹
-
C=O stretch (carbamate): A strong absorption band around 1680 cm⁻¹
-
N-H bend (primary amine): A band in the region of 1650-1580 cm⁻¹
Experimental Protocols
The synthesis of this compound is most commonly achieved through the selective mono-N-Boc protection of 1,7-diaminoheptane (B1222138). The following protocol is a generalized yet detailed procedure based on established methodologies.
Synthesis of this compound
This procedure involves the reaction of 1,7-diaminoheptane with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The key to achieving high yields of the mono-protected product is the slow, dropwise addition of the Boc₂O solution to a solution containing an excess of the diamine.
Materials:
-
1,7-diaminoheptane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Chloroform (B151607) (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
-
Triethylamine (B128534) (Et₃N) (optional, as a base)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform/Methanol gradient)
Procedure:
-
In a round-bottom flask, dissolve 1,7-diaminoheptane (5 equivalents) in chloroform (or dichloromethane).
-
In a separate container, dissolve di-tert-butyl dicarbonate (1 equivalent) in chloroform.
-
Slowly, and with vigorous stirring, add the di-tert-butyl dicarbonate solution dropwise to the 1,7-diaminoheptane solution over a period of 1-2 hours at room temperature.
-
Allow the reaction mixture to stir at room temperature for an additional 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with pure chloroform and gradually increasing the polarity with methanol (e.g., 0-10% MeOH) containing a small amount of triethylamine (e.g., 1%), is typically effective for separating the desired mono-Boc-protected product from the di-Boc-protected byproduct and unreacted diamine.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless semi-solid.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
Commercial Suppliers and Technical Guide for tert-Butyl (7-aminoheptyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and applications of tert-Butyl (7-aminoheptyl)carbamate (CAS No. 99733-18-3). This bifunctional linker is a valuable tool in drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation applications.
Commercial Supplier Data
The following table summarizes the availability of this compound from various commercial suppliers. This data is intended to facilitate the procurement of this reagent for research and development purposes.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| BroadPharm | BP-28263 | Information not available | Custom | Inquiry required |
| Fluorochem | F811995 | 97% | Information not available | Inquiry required |
| MedChemExpress | HY-W010731 | >98% | Bulk | Inquiry required |
| MedKoo | 122114 | >98% | 250mg, 500mg, 1g | $450, $750, $1,150 |
| Sigma-Aldrich (Ambeed, Inc.) | AMBH2D6FF133 | 97% | Information not available | Inquiry required |
| Sigma-Aldrich (BLD Pharmatech) | BL3H160C254F | 97% | Information not available | Inquiry required |
| Alfa Chemistry | ACM99733183 | 0.97 | Information not available | Inquiry required |
| Apollo Scientific | OR1101 | 97% | 100mg, 250mg, 1g | £30.00, £53.00, £153.00 |
Core Applications and Significance
This compound serves as a versatile linker molecule in synthetic chemistry, primarily due to its orthogonal protecting groups. The Boc (tert-butyloxycarbonyl) group protects one of the terminal amines, which can be selectively removed under acidic conditions, while the other terminal amine remains free for conjugation. This differential reactivity is crucial in multi-step syntheses.
The primary application of this compound is in the construction of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can function as the linker component that connects the target protein ligand to the E3 ligase ligand.[1][3]
Furthermore, the free amine group can react with various functional groups such as carboxylic acids, activated NHS esters, and carbonyls, making it suitable for a range of bioconjugation applications.[1]
Experimental Protocols
While specific protocols for this compound are often integrated into larger synthetic schemes, the following sections provide detailed methodologies for its principal applications based on standard laboratory practices for similar compounds.
Protocol 1: Boc Deprotection for Amine Unmasking
This protocol describes the removal of the Boc protecting group to expose the primary amine, a critical step before conjugation to a second molecule.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
To the stirred solution, add TFA (10-20 equivalents) or 4M HCl in 1,4-dioxane (10 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected diamine.
Protocol 2: Amide Coupling for PROTAC Synthesis
This protocol outlines the coupling of the deprotected 7-aminoheptylamine (from Protocol 1) to a carboxylic acid-containing molecule, a common step in PROTAC synthesis.
Materials:
-
Deprotected 7-aminoheptylamine (from Protocol 1)
-
Carboxylic acid-functionalized molecule (e.g., a ligand for a target protein) (1 equivalent)
-
Coupling agents: HATU (1.2 equivalents) and HOBt (1.2 equivalents)
-
Tertiary amine base: N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Solvents for extraction and purification (e.g., ethyl acetate (B1210297), hexanes)
-
Saturated aqueous solutions (e.g., NaHCO3, brine)
-
Drying agent (e.g., Na2SO4 or MgSO4)
Procedure:
-
Dissolve the carboxylic acid-functionalized molecule (1 equivalent) in anhydrous DMF.
-
Add the coupling agents HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the deprotected 7-aminoheptylamine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO3 solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final coupled product.
Visualizing the Workflow
The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound.
Caption: Chemical transformation workflow for utilizing this compound.
Caption: Experimental workflow for PROTAC precursor synthesis.
References
Methodological & Application
Application Notes and Protocols for tert-Butyl (7-aminoheptyl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl (7-aminoheptyl)carbamate is a versatile bifunctional linker employed in peptide synthesis and modification. Its structure comprises a seven-carbon aliphatic chain, providing a flexible spacer, with a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This configuration allows for selective and sequential reactions, making it a valuable tool for introducing functionalities to peptides.
The primary amine can be coupled to the C-terminus of a peptide, the N-terminus, or the side chain of an amino acid residue. The Boc protecting group is stable under standard peptide coupling conditions but can be readily removed with mild acid, revealing a primary amine for subsequent conjugation to other molecules. This orthogonality is particularly advantageous in Fmoc-based solid-phase peptide synthesis (SPPS).
Key applications of this compound include its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding peptide to an E3 ligase-recruiting moiety, and in the development of peptide-drug conjugates (PDCs) for targeted drug delivery.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₆N₂O₂ |
| Molecular Weight | 230.35 g/mol |
| Appearance | Liquid or Solid or Semi-solid |
| Purity | ≥97% |
| Storage | 2-8°C, sealed in dry, dark place |
Experimental Protocols
The following protocols are based on established methods for similar bifunctional linkers and standard solid-phase peptide synthesis procedures. Optimization may be required for specific peptide sequences and applications.
Protocol 1: Coupling of this compound to the N-Terminus of a Resin-Bound Peptide
This protocol describes the modification of the N-terminus of a peptide synthesized using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF (10 mL/g of resin) for 30 minutes in a suitable reaction vessel.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), DIC (3 eq.), and HOBt (or OxymaPure®) (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by DIPEA (6 eq.). Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive, continue the reaction for another 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
-
Boc Deprotection (Optional, for subsequent on-resin conjugation): To deprotect the terminal amine of the linker, treat the resin with a solution of 20-50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), DIPEA in DMF (1x, 5% v/v), and DMF (3x).
-
Final Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Synthesis of a PROTAC using this compound as a Linker
This protocol outlines a general solution-phase synthesis of a PROTAC, where the linker connects a protein of interest (POI) ligand and an E3 ligase ligand.
Materials:
-
POI ligand with a carboxylic acid handle (POI-COOH)
-
E3 ligase ligand with a free amine (E3-NH₂)
-
This compound
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
DIPEA
-
Anhydrous DMF
-
TFA
-
DCM
-
Lithium chloride (LiCl) solution (5%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
Step 1: Coupling of POI Ligand to the Linker
-
Dissolve POI-COOH (1 eq.), BOP or HATU (1.1 eq.), and DIPEA (3 eq.) in anhydrous DMF.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (POI-linker-Boc) by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified POI-linker-Boc in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3x) to remove residual TFA. The resulting POI-linker-NH₂ can be used in the next step without further purification.
Step 3: Coupling of E3 Ligase Ligand
-
Dissolve the E3 ligase ligand with a carboxylic acid handle (E3-COOH) (1 eq.), BOP or HATU (1.1 eq.), and DIPEA (3 eq.) in anhydrous DMF.
-
Add the deprotected POI-linker-NH₂ (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC by preparative RP-HPLC.
Quantitative Data
The following data is representative of typical yields for the synthesis of PROTACs using bifunctional alkyl-Boc linkers. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Reaction | Typical Yield (%) |
| 1 | First Amide Coupling (Ligand + Linker) | 60 - 85% |
| 2 | Boc Deprotection | >90% (crude) |
| 3 | Second Amide Coupling (Intermediate + Ligand) | 50 - 75% |
Visualizations
Experimental Workflow for Peptide Modification
Caption: Workflow for peptide modification using this compound.
PROTAC-Mediated Protein Degradation Pathway
Caption: The role of the linker in PROTAC-mediated protein degradation.
Applications of tert-Butyl (7-aminoheptyl)carbamate as a Chemical Linker: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (7-aminoheptyl)carbamate is a versatile bifunctional linker widely employed in bioconjugation and drug development. Its structure, featuring a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine separated by a seven-carbon aliphatic chain, allows for a sequential and controlled conjugation of different molecules. The C7 spacer provides flexibility and hydrophobicity, which can be crucial for optimizing the performance of complex biomolecules.[1] This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in key research and development areas.
Key Applications
The primary applications of this compound are centered around its ability to connect two molecular entities with a flexible spacer. The orthogonal nature of its functional groups—a reactive primary amine and a stable but easily removable Boc-protected amine—is central to its utility.[2][3]
-
Proteolysis Targeting Chimeras (PROTACs): This linker is used to connect a target protein-binding ligand (warhead) to an E3 ligase-recruiting ligand. The length and flexibility of the C7 linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the degradation of the target protein.[1][4][5][6] Studies have suggested that a linker size of 7-10 atoms is often sufficient for inducing ubiquitination.[7]
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The linker's properties, including its length, influence the stability, solubility, and efficacy of the ADC. The C7 linker can be used to attach the payload to the antibody, ensuring that the drug remains stably conjugated in circulation and is released at the target site.
-
Oligonucleotide and Peptide Conjugation: this compound can be used to functionalize oligonucleotides and peptides. This allows for the attachment of various moieties such as fluorescent dyes, quenchers, or other biomolecules to enhance their diagnostic or therapeutic properties. The seven-carbon spacer helps to minimize steric hindrance between the oligonucleotide/peptide and the conjugated molecule.
Data Presentation: Physicochemical and Reaction Parameters
The following tables summarize key physicochemical properties of this compound and typical parameters for its reaction.
| Property | Value |
| CAS Number | 99733-18-3 |
| Molecular Formula | C₁₂H₂₆N₂O₂ |
| Molecular Weight | 230.35 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Functional Groups | Primary amine, Boc-protected amine |
| Storage Conditions | 2-8°C, protect from light |
Table 1: Physicochemical Properties of this compound.[1][2]
| Parameter | Recommended Conditions | Notes |
| Coupling to NHS Esters | Solvent: Anhydrous DMF, DCM, or THF.Base: DIPEA or TEA (1.5-3 eq.).Stoichiometry: 1.0-1.2 eq. of linker per 1.0 eq. of NHS ester.Temperature: 0°C to room temperature.Time: 4-18 hours. | A non-nucleophilic base is used to neutralize the acidic NHS byproduct. A slight excess of the amine linker ensures complete consumption of the more valuable NHS ester. The reaction progress should be monitored by TLC or LC-MS. |
| Boc Deprotection | Reagent: Trifluoroacetic acid (TFA) (5-10 eq.) or 4M HCl in 1,4-dioxane (B91453).Solvent: Dichloromethane (DCM) for TFA; 1,4-dioxane for HCl.Temperature: Room temperature.Time: 1-4 hours. | TFA is a strong, volatile acid that effectively removes the Boc group. The product of HCl deprotection is the hydrochloride salt, which may precipitate from the reaction mixture. Yields for Boc deprotection are typically high (>90%).[7] |
Table 2: General Reaction Parameters for this compound.
Experimental Protocols
The following are representative protocols for the use of this compound as a linker. These may require optimization based on the specific molecules being conjugated.
Protocol 1: Coupling of this compound to an NHS Ester-Activated Molecule
This protocol describes the first step in a sequential conjugation, where the free primary amine of the linker is reacted with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
NHS ester of the molecule of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Round-bottom flask and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Under an inert atmosphere, dissolve the NHS ester (1.0 eq.) in anhydrous DMF in a dry round-bottom flask.
-
In a separate vial, dissolve this compound (1.1 eq.) in anhydrous DMF.
-
Add the solution of this compound to the flask containing the NHS ester.
-
Add DIPEA (2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting NHS ester is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 5% aqueous lithium chloride solution (to remove DMF), saturated aqueous sodium bicarbonate solution (to remove unreacted NHS ester and byproduct), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure Boc-protected conjugate.
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group to reveal the second primary amine for subsequent conjugation.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected conjugate (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Add TFA (5-10 eq.) dropwise to the stirred solution at room temperature. Caution: TFA is corrosive; handle in a fume hood.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate or DCM.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected conjugate.
Protocol 3: Conjugation of the Deprotected Linker to a Carboxylic Acid-Functionalized Molecule
This protocol outlines the second conjugation step, forming an amide bond with a molecule containing a carboxylic acid.
Materials:
-
Deprotected linker-conjugate from Protocol 2
-
Carboxylic acid-functionalized molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the carboxylic acid-functionalized molecule (1.0 eq.) and NHS (1.1 eq.) in anhydrous DMF.
-
Add EDC (1.2 eq.) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester in situ.
-
In a separate flask, dissolve the deprotected linker-conjugate (from Protocol 2, ~1.0-1.2 eq.) in anhydrous DMF.
-
Add the solution of the deprotected linker-conjugate to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours or until completion as monitored by TLC or LC-MS.
-
Workup and purify the final conjugate using appropriate methods such as preparative HPLC.
Mandatory Visualizations
Caption: Workflow for PROTAC synthesis using the linker.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Mechanism of action for an Antibody-Drug Conjugate.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Tert-Butyl (7-aminoheptyl)carbamate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (7-aminoheptyl)carbamate is a versatile bifunctional linker employed in solid-phase organic synthesis (SPOS) to introduce a flexible seven-carbon aliphatic spacer. Its structure, featuring a free primary amine and a tert-butyloxycarbonyl (Boc)-protected primary amine, allows for directional immobilization onto a solid support and subsequent elaboration. The Boc protecting group offers stability under a range of reaction conditions and can be readily removed with mild acid, ensuring orthogonality with many synthetic strategies. This linker is particularly valuable in the construction of combinatorial libraries, peptidomimetics, and molecules for drug discovery, where the controlled introduction of a primary amine at a specific distance from a core scaffold is required. The long alkyl chain can also impart modified physicochemical properties, such as increased lipophilicity, to the final compounds. Mono-Boc protected diamines are popular linkers in the design of bifunctional molecules, most notably PROTACs.[1]
Key Applications
-
Combinatorial Library Synthesis: The free primary amine allows for the attachment of a core scaffold to a solid support. Subsequent removal of the Boc group unmasks a new reactive site for the introduction of a diverse range of building blocks.
-
Peptidomimetic Development: Incorporation of the 7-aminoheptyl spacer can modify the backbone of peptides, influencing their conformation and proteolytic stability.
-
Linker for Functional Moieties: The terminal amine, after deprotection, is a convenient handle for the attachment of reporter tags, such as fluorophores or biotin, or for conjugation to other molecules of interest.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₆N₂O₂ |
| Molecular Weight | 230.35 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | ~330 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in DCM, DMF, and other common organic solvents |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in solid-phase organic synthesis. Optimization of reaction times, temperatures, and reagent equivalents may be necessary for specific applications.
Protocol 1: Immobilization of this compound on a Carboxylic Acid-Functionalized Resin
This protocol describes the coupling of the linker to a resin bearing a carboxylic acid, such as a Wang resin or a Rink Amide resin that has been pre-activated.
Materials:
-
Carboxylic acid-functionalized resin (e.g., Wang resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the carboxylic acid-functionalized resin (1 eq.) in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by DIPEA (6 eq.). Agitate the reaction vessel at room temperature for 4-16 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional): To cap any unreacted carboxylic acid sites, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 1 hour. Wash the resin as in the previous step.
Experimental Workflow for Immobilization and Deprotection
Caption: Workflow for linker immobilization and subsequent Boc deprotection.
Protocol 2: Boc Deprotection of the Resin-Bound Linker
This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine for further synthetic transformations.
Materials:
-
Resin-bound this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes at room temperature.[2]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).
-
Neutralization: Treat the resin with a solution of 10% DIPEA in DMF for 10-15 minutes (2x).[2]
-
Final Wash: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next synthetic step.
Protocol 3: Cleavage from the Solid Support
The final cleavage of the synthesized molecule from the linker and resin depends on the nature of the initial solid support. The following is a general procedure for cleavage from an acid-labile resin like Wang resin.
Materials:
-
Product-bound resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final product-bound resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of TFA or DCM.
-
Precipitation: Add the combined filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude product.
-
Purification: Centrifuge the mixture, decant the ether, and wash the precipitate with cold ether. Dry the crude product under vacuum. The product can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The efficiency of solid-phase synthesis is highly dependent on the specific sequence and reaction conditions. The following table provides representative data for key steps based on analogous procedures.
| Step | Reagents | Typical Time | Typical Yield/Completion | Monitoring Method |
| Immobilization | Linker, DIC/HOBt, DIPEA in DMF | 4-16 h | >95% | Kaiser Test |
| Boc Deprotection | 20-50% TFA in DCM | 30 min | Quantitative | N/A |
| Peptide Coupling | Fmoc-Amino Acid, HBTU, DIPEA in DMF | 1-2 h | >99% | Kaiser Test |
| Final Cleavage | 95% TFA, Scavengers | 2-4 h | Variable (Product Dependent) | HPLC, LC-MS |
Logical Relationships in Solid-Phase Synthesis
The following diagram illustrates the cyclical nature of solid-phase synthesis after the immobilization of the this compound linker.
Caption: Cyclical workflow of solid-phase synthesis using the linker.
References
Application Notes and Protocols for Surface Modification using tert-Butyl (7-aminoheptyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (7-aminoheptyl)carbamate is a bifunctional linker molecule utilized for the modification and functionalization of surfaces. Its unique structure, featuring a primary amine at one end and a tert-butoxycarbonyl (Boc)-protected amine at the other, separated by a seven-carbon aliphatic chain, allows for a controlled, stepwise approach to surface engineering. The primary amine enables covalent attachment to appropriately activated surfaces, while the Boc protecting group provides a stable handle that can be selectively removed under mild acidic conditions to expose a terminal primary amine.
This terminal amine serves as a versatile anchor point for the subsequent immobilization of a wide range of molecules, including proteins, peptides, antibodies, nucleic acids, and small molecule drugs. The heptyl spacer arm provides flexibility and reduces steric hindrance, facilitating efficient binding of biomolecules. These properties make this compound an invaluable tool in the development of biosensors, microarrays, drug delivery systems, and other advanced biomedical applications.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 99733-18-3 |
| Molecular Formula | C₁₂H₂₆N₂O₂ |
| Molecular Weight | 230.35 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Functional Groups | Primary amine (-NH₂), Boc-protected amine (-NHBoc) |
Applications
The primary application of this compound in surface modification is to introduce a controlled density of primary amine groups. These amine-terminated surfaces are crucial for:
-
Bioconjugation: Covalent attachment of proteins, antibodies, enzymes, and peptides for applications such as immunoassays, protein microarrays, and cell adhesion studies.
-
Drug Delivery: Functionalization of nanoparticles, liposomes, or other drug carriers to enable the conjugation of targeting ligands or therapeutic payloads.
-
Biosensors: Modification of electrode surfaces, quantum dots, or other sensor substrates to facilitate the immobilization of biorecognition elements.
-
Solid-Phase Synthesis: Creation of a functionalized solid support for the synthesis of peptides or oligonucleotides.
Quantitative Data Summary
The following tables provide expected trends in quantitative data for a silicon oxide surface undergoing the modification process. Actual values will vary depending on the specific substrate, instrumentation, and experimental conditions.
Table 1: Expected Water Contact Angle Measurements
| Surface Stage | Typical Advancing Water Contact Angle (θ) | Rationale |
| 1. Cleaned Hydroxylated Surface | < 20° | Highly hydrophilic due to the presence of hydroxyl groups. |
| 2. Carboxylic Acid-Terminated Surface | 30° - 50° | Increased hydrophobicity due to the alkyl chains of the carboxyl-silane, but still relatively hydrophilic. |
| 3. Boc-Protected Amine Surface | 70° - 90° | The long alkyl chain and the bulky, relatively nonpolar Boc group significantly increase the hydrophobicity of the surface. |
| 4. Deprotected Amine Surface | 50° - 70° | Removal of the Boc group and exposure of the polar primary amine groups increases the hydrophilicity of the surface. |
Table 2: Expected X-ray Photoelectron Spectroscopy (XPS) Data (Atomic Concentration %)
| Surface Stage | C 1s | O 1s | N 1s | Si 2p |
| 1. Cleaned Hydroxylated Surface | Adventitious Carbon | ~65% | 0% | ~35% |
| 2. Carboxylic Acid-Terminated Surface | Increased | Increased | 0% | Decreased |
| 3. Boc-Protected Amine Surface | Further Increased | Decreased | Present | Further Decreased |
| 4. Deprotected Amine Surface | Decreased | Increased | Present | Similar to Boc-protected |
Table 3: High-Resolution N 1s XPS Peak Binding Energies
| Functional Group | Expected Binding Energy (eV) |
| Boc-Protected Amine (-NH-C=O) | ~400.0 - 400.5 eV |
| Primary Amine (-NH₂) | ~399.0 - 399.5 eV |
| Protonated Amine (-NH₃⁺) | ~401.0 - 401.5 eV |
Experimental Protocols
The following protocols describe a general procedure for the surface modification of a hydroxylated substrate, such as silicon oxide or glass, using this compound.
Protocol 1: Substrate Cleaning and Hydroxylation
This protocol prepares the substrate for subsequent functionalization by ensuring a clean, reactive surface rich in hydroxyl groups.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Acetone (B3395972) (ACS grade)
-
Isopropanol (B130326) (ACS grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Nitrogen gas (high purity)
Procedure:
-
Sonicate the substrates in acetone for 15 minutes.
-
Sonicate the substrates in isopropanol for 15 minutes.
-
Sonicate the substrates in DI water for 15 minutes.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immerse the cleaned, dry substrates in freshly prepared Piranha solution for 30-60 minutes at 80°C.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas. The substrates are now ready for functionalization.
Protocol 2: Surface Carboxylation
This protocol introduces carboxylic acid groups on the surface, which will serve as anchor points for the primary amine of the linker.
Materials:
-
Hydroxylated substrates
-
(3-Carboxypropyl)trimethoxysilane
-
Anhydrous toluene (B28343)
-
Nitrogen or Argon gas
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon), prepare a 1% (v/v) solution of (3-Carboxypropyl)trimethoxysilane in anhydrous toluene.
-
Immerse the hydroxylated substrates in the silane (B1218182) solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates and rinse them thoroughly with anhydrous toluene to remove any non-covalently bound silane.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the substrates in an oven at 110°C for 30-60 minutes.
Protocol 3: Amine Coupling
This protocol covalently attaches this compound to the carboxylated surface.
Materials:
-
Carboxylated substrates
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Dimethylformamide (DMF)
-
DI water
Procedure:
-
Prepare a solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in MES buffer.
-
Immerse the carboxylated substrates in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Rinse the substrates with MES buffer to remove excess EDC and NHS.
-
Immediately immerse the activated substrates in a solution of this compound (e.g., 5 mg/mL) in DMF.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Rinse the substrates with DMF and then with DI water to remove any unbound carbamate.
-
Dry the substrates under a stream of nitrogen gas.
Protocol 4: Boc Deprotection
This final step exposes the terminal primary amine, making the surface ready for subsequent bioconjugation.
Materials:
-
Boc-protected amine functionalized substrates
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
5% Diisopropylethylamine (DIPEA) in DCM (neutralizing wash)
Procedure:
-
Prepare a deprotection solution of 20-50% TFA in DCM.
-
Immerse the Boc-protected substrates in the TFA/DCM solution for 30-60 minutes at room temperature.
-
Rinse the substrates thoroughly with DCM.
-
Immerse the substrates in the neutralizing wash (5% DIPEA in DCM) for 5 minutes.
-
Rinse the substrates with DCM and then with DI water.
-
Dry the substrates under a stream of nitrogen gas. The surface is now functionalized with primary amine groups.
Visualizations
Caption: Workflow for surface modification.
Caption: Functionalization and conjugation pathway.
Application Notes and Protocols for Reactions Involving tert-Butyl (7-aminoheptyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl (7-aminoheptyl)carbamate is a versatile bifunctional linker commonly employed in the field of drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a primary amine and a tert-butoxycarbonyl (Boc)-protected primary amine separated by a seven-carbon aliphatic chain, allows for sequential and controlled conjugation to two different molecular entities. This linker is instrumental in connecting a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-recruiting ligand, forming a heterobifunctional molecule that induces the degradation of the target protein.[1][2][3]
These application notes provide detailed experimental protocols for the key reactions involving this compound: amide bond formation and Boc group deprotection. The protocols are based on established synthetic methodologies and provide a foundation for researchers to utilize this linker in their specific applications.
Key Applications
The primary application of this compound is as a flexible aliphatic linker in the construction of PROTACs. The seven-carbon chain provides spatial separation between the protein of interest (POI) and the E3 ligase, facilitating the formation of a productive ternary complex for ubiquitination and subsequent proteasomal degradation.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₆N₂O₂ | [4] |
| Molecular Weight | 230.35 g/mol | [4] |
| Appearance | White solid | [5][6] |
| Melting Point | 39-41 °C | [5][6] |
| CAS Number | 99733-18-3 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mono-Boc Protection of 1,7-Diaminoheptane (B1222138)
This protocol describes the synthesis of the title compound from commercially available 1,7-diaminoheptane.
Reaction Scheme:
Materials:
-
1,7-Diaminoheptane
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Tetrahydrofuran (THF)
-
Water
Procedure: [7]
-
Dissolve 1,7-diaminoheptane (5 g, 38.46 mmol) in THF (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.68 g, 7.69 mmol) dropwise over 20 minutes with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Remove the THF under reduced pressure.
-
Pour the resulting mixture into water (50 mL).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) | Purity | Reference |
| 1,7-Diaminoheptane | 5 | 46 | >99% | [5][8] |
| Di-tert-butyl dicarbonate | 1 |
-
¹H NMR (400 MHz, CDCl₃): δ 4.50 (brs, NH), 3.02 (q, J = 6.4 Hz, 2H), 2.61 (t, J = 7.0 Hz, 2H), 1.56 (brs, NH₂), 1.37 (brs, 13H), 1.24 (brs, 6H).
-
¹³C NMR (100 MHz, CDCl₃): δ 155.0, 78.0, 41.1, 39.6, 32.5, 29.0, 28.1, 27.4, 25.8, 25.7.
-
EIMS m/z: [M]⁺ 230 (2), 173 (23), 157 (51), 145 (31), 112 (28), 100 (54), 57 (100).
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol details the coupling of the free primary amine of this compound with a carboxylic acid-containing molecule (e.g., a POI ligand).
Reaction Scheme:
Materials:
-
Carboxylic acid (R-COOH)
-
This compound
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure: [2]
-
Dissolve the carboxylic acid (1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 16-23 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Alternative Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and N-methylmorpholine (NMM) can also be used.[3]
Quantitative Data for a Representative Reaction: [9]
| Reactant | Molar Eq. | Solvent | Reaction Time | Yield (%) |
| Carboxylic Acid | 1 | DMF | 16 h | 87 |
| This compound | 2 | |||
| Coupling Reagent | (Not Specified) |
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the second primary amine for subsequent reactions.
Reaction Scheme:
Caption: General workflow for PROTAC synthesis.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. N-Boc-7-azidoheptan-1-amine | Benchchem [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. redalyc.org [redalyc.org]
- 7. WO2017136450A2 - Compounds and methods of treating rna-mediated diseases - Google Patents [patents.google.com]
- 8. 2-N-Boc-hexane-1,2-diamine | Benchchem [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for tert-Butyl (7-aminoheptyl)carbamate in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (7-aminoheptyl)carbamate is a versatile bifunctional building block that has gained significant traction in the field of complex molecule synthesis, particularly in the development of targeted therapeutics. Its linear seven-carbon aliphatic chain provides a flexible spacer, while the terminal primary amine and Boc-protected amine offer orthogonal handles for sequential chemical modifications. This unique structure makes it an ideal linker component for constructing sophisticated molecular architectures, most notably Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery. They consist of two distinct ligands connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the target protein, offering a powerful strategy to eliminate disease-causing proteins. The length and composition of the linker are critical for the efficacy of a PROTAC, and this compound provides a commonly employed seven-carbon chain that has proven effective in numerous applications.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex molecules, with a focus on its application in the development of PROTACs targeting Cyclin-Dependent Kinase 4 (CDK4) and Cyclin D1 (CCND1).
Core Applications
The primary application of this compound is as a flexible linker in the synthesis of PROTACs. Its key features include:
-
Bifunctionality with Orthogonal Protection: The free primary amine can readily react with an activated carboxylic acid of a target-binding ligand, while the Boc-protected amine remains unreactive. Subsequent deprotection under acidic conditions reveals a new primary amine for conjugation to the E3 ligase ligand.
-
Optimal Spacer Length: The seven-carbon chain provides sufficient length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.
-
Hydrophobicity: The aliphatic nature of the linker can influence the physicochemical properties of the final PROTAC, such as cell permeability.
A notable example of a PROTAC synthesized using this linker is CPD-10 , a potent degrader of CCND1 and CDK4.[1][2]
Signaling Pathway: PROTAC-Mediated Degradation of CDK4/Cyclin D1
PROTACs like CPD-10 function by inducing the degradation of their target proteins. In the case of CPD-10, the targets are CDK4 and its regulatory partner, Cyclin D1, which are key drivers of cell cycle progression and are often dysregulated in cancer. The E3 ligase recruited by the pomalidomide (B1683931) moiety of CPD-10 is Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.
References
Application Notes and Protocols for the Purification of Products Synthesized with tert-Butyl (7-aminoheptyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the purification of reaction products synthesized using tert-Butyl (7-aminoheptyl)carbamate. This reagent is a mono-Boc-protected diamine, featuring a free primary amine available for various synthetic transformations. The purification of the resulting products is critical for ensuring high purity in subsequent steps of a synthetic route. The primary purification challenges often involve separating the desired product from unreacted starting materials, di-substituted byproducts, and other reaction impurities.
The selection of an appropriate purification method depends on the physicochemical properties of the synthesized product, such as its polarity, solubility, and whether it is a solid or an oil. The most common and effective purification techniques include column chromatography, acid-base extraction, and recrystallization or trituration.
Column Chromatography
Silica (B1680970) gel column chromatography is a highly effective and widely used method for purifying products derived from this compound, especially when there are significant polarity differences between the desired product and impurities.[1][2] The Boc protecting group is generally stable under standard silica gel chromatography conditions; however, prolonged exposure to silica or the use of highly acidic eluents should be avoided to prevent premature deprotection.[1][2]
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297). If the product has poor solubility, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent mixture and pack it into a glass column. Ensure the silica bed is well-compacted and level.
-
Loading: Carefully load the dissolved crude product or the silica-adsorbed sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity of the eluent to facilitate the separation of compounds. The choice of solvent system will depend on the polarity of the product and should be optimized using Thin Layer Chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Quantitative Data for Column Chromatography
| Compound Type | Typical Yield | Typical Purity | Reference |
| Mono-Boc-protected diamines | 81-89% | >97% | [3][4] |
| N-Boc protected amino aldehydes | Good | Crystalline solid | [5] |
| N-Boc protected amines (general) | 23-93% | High | [6] |
Acid-Base Extraction
This technique is particularly useful for separating the desired product from non-polar or neutral impurities, or from starting materials that have different acid/base properties. Since the product will contain a Boc-protected amine, which is neutral, and potentially other functional groups introduced during synthesis, its solubility in acidic or basic aqueous solutions can be exploited for purification.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This step will protonate and extract any unreacted basic starting materials (like the free amine of this compound, if present) into the aqueous layer. The desired product, being neutral due to the Boc group, should remain in the organic layer.
-
Base Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid and remove acidic byproducts.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.[2][7]
Recrystallization and Trituration
If the synthesized product is a solid, recrystallization can be an excellent method for achieving high purity. For products that are oils or amorphous solids, trituration with a non-polar solvent can sometimes induce crystallization or wash away soluble impurities.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems include ethyl acetate/hexanes or dichloromethane/hexanes.[8]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Experimental Protocol: Trituration
-
Solvent Addition: Add a poor solvent (a solvent in which the product is insoluble but impurities are soluble, often a non-polar solvent like hexanes or diethyl ether) to the crude product (which may be an oil or an amorphous solid).
-
Stirring/Slurrying: Stir or sonicate the mixture vigorously. The desired product may solidify, while impurities remain dissolved in the solvent.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[5]
Quantitative Data for Crystallization/Recrystallization
| Compound Type | Yield | Purity (HPLC) | Reference |
| N-Boc-L-phenylglycine | 87.5% | 99.3% | [9] |
| N-Boc-L-phenylalanine | Not specified | 99.1% (seed crystal) | [10] |
| tert-butyl carbamate (B1207046) derivative | 93.1-97% | High | [8] |
These protocols provide a general framework for the purification of products synthesized from this compound. The specific conditions for each method, such as the choice of solvents and gradients, will need to be optimized based on the unique properties of the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
Application Notes: The Role of tert-Butyl (7-aminoheptyl)carbamate in PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2][3] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4][5] This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[5][6][7]
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex.[8][9][10] Its length, rigidity, and chemical composition must be optimized to achieve a suitable spatial orientation between the POI and the E3 ligase.[9][11] Among the most common linker motifs are simple alkyl chains, which are synthetically accessible and allow for systematic variation in length.[4][8][10]
tert-Butyl (7-aminoheptyl)carbamate is a versatile chemical building block that serves as a precursor for a 7-carbon alkyl linker.[12] Its structure, featuring a reactive primary amine at one end and a Boc-protected amine at the other, enables controlled, sequential conjugation, making it a valuable tool in the synthesis of PROTAC libraries for screening and optimization.[12][13] This document provides detailed application notes and protocols for its use in PROTAC development.
Application: A Flexible C7 Alkyl Linker Precursor
The primary role of this compound in PROTAC synthesis is to provide a flexible seven-carbon aliphatic chain. Alkyl linkers are foundational in PROTAC design for several reasons:
-
Synthetic Accessibility : Straight-chain alkyl linkers are readily synthesized and incorporated.[4][11]
-
Modulation of Physicochemical Properties : Alkyl chains increase the hydrophobicity of the PROTAC molecule, which can improve membrane permeability and cellular uptake.[11][]
-
Systematic Length Optimization : The length of the linker is crucial for degradation efficiency.[9][11] Molecules like this compound and its shorter/longer chain analogs (e.g., C3, C5, C8) allow researchers to systematically vary the linker length to find the optimal distance for productive ternary complex formation.[4][]
The synthesis strategy typically involves two main steps:
-
Conjugation via the free amine : The primary amine of this compound is reacted with an activated carboxylic acid on either the POI ligand or the E3 ligase ligand to form a stable amide bond.
-
Boc Deprotection and Second Conjugation : The tert-butyloxycarbonyl (Boc) protecting group is removed under mild acidic conditions to expose the second primary amine.[12] This newly freed amine is then coupled to the other binding moiety (E3 ligand or POI ligand) to complete the PROTAC synthesis.
Visualizing the PROTAC Mechanism and Synthesis
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC Using this compound
This protocol outlines a representative synthesis where the linker is first attached to a POI ligand.
Materials:
-
POI ligand with an available carboxylic acid group.
-
E3 ligase ligand with an available carboxylic acid group (e.g., a pomalidomide (B1683931) analog).
-
This compound.
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/DIC.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).
-
Deprotection agent: TFA (Trifluoroacetic acid) in DCM.
-
Standard laboratory glassware and purification equipment (e.g., HPLC).
Procedure:
-
Step 1: Coupling of Linker to POI Ligand a. Dissolve the POI ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add a solution of this compound (1.2 eq) in DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring completion by LC-MS. e. Upon completion, perform an aqueous work-up and purify the resulting Boc-protected intermediate by column chromatography or preparative HPLC.
-
Step 2: Boc Group Deprotection a. Dissolve the purified intermediate from Step 1 in DCM. b. Add a solution of 20-50% TFA in DCM. c. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). d. Remove the solvent and TFA under reduced pressure. The resulting amine salt is often used directly in the next step.[13]
-
Step 3: Coupling of Intermediate to E3 Ligase Ligand a. In a separate flask, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate. c. Add a solution of the deprotected amine intermediate from Step 2 (~1.0 eq) and additional DIPEA (2.0 eq) to neutralize the salt. d. Stir the reaction at room temperature overnight, monitoring by LC-MS. e. Purify the final PROTAC compound using preparative HPLC to yield the desired product.
Protocol 2: Western Blotting for PROTAC-Induced Protein Degradation
This protocol is used to quantify the reduction in target protein levels after treating cells with the synthesized PROTAC.[7][15]
Materials:
-
Cell line expressing the POI (e.g., MCF-7 for Estrogen Receptor).
-
Synthesized PROTAC.
-
Cell culture medium, FBS, and plates.
-
RIPA lysis buffer with protease/phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, PVDF membranes.
-
Primary antibody against the POI.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).[7]
-
HRP-conjugated secondary antibody.
-
ECL substrate for detection.
Procedure:
-
Cell Plating and Treatment: a. Plate cells in 12- or 24-well plates and allow them to adhere overnight.[15] b. Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).[7] c. Replace the medium with the PROTAC-containing medium and incubate for a desired period (e.g., 16-24 hours).[7][15]
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS, then add RIPA buffer to each well.[7] b. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.[7]
-
Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[7] c. Transfer the separated proteins to a PVDF membrane.[7] d. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[7] e. Incubate the membrane with the primary antibody for the POI overnight at 4°C. f. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10] g. Visualize bands using an ECL substrate and an imaging system.[7] h. Strip or cut the membrane and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify the band intensities using densitometry software.[10] b. Normalize the POI band intensity to the corresponding loading control band intensity. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[10][16]
Data Presentation
Quantitative data from degradation experiments should be summarized clearly to allow for direct comparison of different PROTAC molecules.
Table 1: Exemplary Degradation Efficiency of a C7 Linker PROTAC
This table shows hypothetical data for a PROTAC targeting Bruton's tyrosine kinase (BTK) using a C7 linker compared to other linker lengths.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| BTK-C5 | Alkyl Chain | 10 | 25.3 | 85 | Mino |
| BTK-C7 | Alkyl Chain | 12 | 8.1 | >95 | Mino |
| BTK-C8 | Alkyl Chain | 13 | 15.6 | 92 | Mino |
| BTK-C7-PEG | Alkyl-PEG Hybrid | 15 | 30.2 | 88 | Mino |
Data are for illustrative purposes only.
Table 2: Exemplary Ternary Complex Binding Affinities
Binding affinities, often measured by techniques like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP), are crucial for understanding PROTAC mechanism.
| PROTAC ID | Binary Binding (K_d, nM) | Ternary Complex Cooperativity (α) |
| To Target (BTK) | To E3 Ligase (CRBN) | |
| BTK-C5 | 150 | 1200 |
| BTK-C7 | 145 | 1150 |
| BTK-C8 | 152 | 1210 |
Cooperativity (α) > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other, a hallmark of an effective PROTAC. Data are for illustrative purposes only.
Conclusion
This compound is a fundamental building block in PROTAC development, providing a synthetically tractable C7 alkyl chain linker. This linker class allows for systematic optimization of PROTAC potency by modulating the distance and orientation between the target protein and the E3 ligase. The protocols and data structures provided herein offer a template for researchers to synthesize, evaluate, and characterize novel PROTACs, facilitating the rational design of next-generation targeted protein degraders.
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. explorationpub.com [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, 99733-18-3 | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (7-aminoheptyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (7-aminoheptyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The main challenge in the selective mono-protection of 1,7-diaminoheptane (B1222138) is controlling the reactivity to prevent the formation of the di-protected byproduct, tert-Butyl (7-(tert-butoxycarbonylamino)heptyl)carbamate.[1][2] Since both primary amine groups have similar reactivity, the reaction can yield a mixture of the starting diamine, the desired mono-Boc product, and the di-Boc byproduct, which can complicate purification.[1]
Q2: Is the Boc protecting group stable during silica (B1680970) gel column chromatography?
Yes, the tert-butyloxycarbonyl (Boc) group is generally stable under the conditions of silica gel chromatography.[1] While it is sensitive to strong acids, the conditions of a standard column are typically mild enough to avoid cleavage.[3] For sensitive compounds, using a basic stationary phase like alumina (B75360) is also an option.[4]
Q3: My final product's ¹H NMR spectrum appears messy. What are the potential causes?
A messy NMR spectrum could be due to several factors. The presence of residual starting material, the di-Boc byproduct, or solvent can lead to a complex spectrum. It has been noted that using chloroform-d1 can sometimes result in poor spectra for similar compounds; trying another solvent like DMSO-d6 may provide a cleaner spectrum.[3]
Q4: What is an "orthogonal protection strategy," and is it relevant for this synthesis?
An orthogonal protection strategy involves using multiple protecting groups in a molecule that can be removed under different, specific conditions without affecting the others.[2] This is highly relevant if the free amine of this compound is to be further functionalized while the Boc group remains intact. For example, after synthesizing the mono-Boc derivative, the free amine could be reacted and then the Boc group could be removed later under acidic conditions.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Low yield is a frequent issue, often linked to the competitive formation of the di-Boc protected byproduct or an incomplete reaction.
| Possible Cause | Recommended Solution |
| Formation of Di-Boc Byproduct | Control Stoichiometry: Use a precise 1:1 molar ratio of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to 1,7-diaminoheptane when using a differentiation method (like mono-hydrochlorination). Some older methods use a large excess of the diamine to favor mono-protection.[1][3] |
| Differentiate the Amines: The most effective strategy is to transiently block one amine group as its hydrochloride salt. This can be achieved by adding one equivalent of HCl (either as a gas or generated in situ from trimethylsilyl (B98337) chloride (Me₃SiCl) or thionyl chloride (SOCl₂)) to the diamine before introducing the (Boc)₂O.[1][5] | |
| Flow Chemistry: For precise control over stoichiometry and temperature, consider using a microreactor setup.[1] | |
| Incomplete Reaction | Check Reaction Time & Temperature: Ensure the reaction is stirred for a sufficient duration (some protocols require stirring overnight) at the appropriate temperature as specified in the chosen method.[1] |
| Consider a Catalyst: The use of a catalytic amount of iodine has been shown to be beneficial for the Boc-protection of some amines.[4][6] |
Problem 2: Difficulty in Purifying the Product
The similar polarities of the starting material, mono-Boc, and di-Boc products can present a significant purification challenge.[1]
| Possible Cause | Recommended Solution |
| Similar Polarity of Products | Acid-Base Extraction: This is a critical purification step. After the reaction, acidify the mixture (e.g., with HCl). The desired mono-Boc product and unreacted diamine will be protonated and move to the aqueous layer. The neutral di-Boc byproduct can then be removed by washing with an organic solvent like diethyl ether. Subsequently, basify the aqueous layer (e.g., with NaOH to pH > 12) to deprotonate the desired product, allowing it to be extracted into an organic solvent (e.g., dichloromethane).[1] |
| Co-elution during Chromatography | Column Chromatography: If extraction is insufficient, column chromatography on silica gel is a viable method.[1] A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity (e.g., with a methanol/dichloromethane (B109758) gradient), can effectively separate the components. Basic alumina can also be utilized as the stationary phase.[4] |
Quantitative Data Summary
The yield of mono-Boc protected diamines can vary based on the specific diamine and the synthetic method employed. The following table summarizes reported yields for various diamines using a method involving in situ generation of HCl from trimethylsilyl chloride.
| Diamine | Mono-Boc Protected Product | Yield (%) |
| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 72 |
| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 65 |
| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 57 |
| 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 63 |
| 1,7-Diaminoheptane | This compound | 46 |
| 1,8-Diaminooctane | tert-Butyl (8-aminooctyl)carbamate | 42 |
| Data sourced from Servín et al. (2017). |
Experimental Protocols
Protocol: Mono-Boc Protection via in situ HCl Generation
This protocol is adapted from a general method reported for the selective mono-Boc protection of various diamines, including 1,7-diaminoheptane.[5]
Materials:
-
1,7-Diaminoheptane
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Dichloromethane (DCM)
-
2N Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1,7-diaminoheptane (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trimethylsilyl chloride (1 equivalent) dropwise to the stirred solution. A white precipitate of the diamine monohydrochloride salt may form.
-
Allow the reaction mixture to warm to room temperature.
-
Add a small amount of water (approx. 1 mL per 10 mmol of diamine) followed by a solution of (Boc)₂O (1 equivalent) in methanol.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether (2x) to remove the di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 by the careful addition of 2N NaOH.
-
Extract the product from the basic aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Selective mono-Boc protection of 1,7-diaminoheptane.
Caption: Logic for troubleshooting low product yield.
Caption: Acid-base extraction workflow for product purification.
References
Technical Support Center: Troubleshooting Boc Deprotection
Welcome to the technical support center for troubleshooting tert-butyloxycarbonyl (Boc) deprotection. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the Boc protecting group. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate side reactions and optimize your deprotection procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during Boc deprotection?
A1: The most frequent side reaction during acid-catalyzed Boc deprotection is the alkylation of nucleophilic functional groups by the reactive tert-butyl cation generated during the cleavage of the Boc group.[1][2] Electron-rich amino acid residues such as tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to this modification.[2][3] Other potential side reactions include incomplete deprotection, aspartimide formation in peptides containing aspartic acid, and pyroglutamate (B8496135) formation from N-terminal glutamine residues.[4]
Q2: How can I prevent the alkylation of sensitive amino acid residues?
A2: The most effective way to prevent unwanted alkylation is to add "scavengers" to the reaction mixture.[2] Scavengers are nucleophilic compounds that react with and neutralize the tert-butyl cation at a faster rate than the sensitive residues on your substrate.[2][3] The choice of scavenger depends on the specific amino acids present in your compound.
Q3: What are some common scavengers and when should I use them?
A3: A widely used general-purpose scavenger cocktail is a mixture of triisopropylsilane (B1312306) (TIS) and water in trifluoroacetic acid (TFA), typically in a ratio of 95:2.5:2.5 (v/v/v).[3] For peptides containing specific sensitive residues, other scavengers are recommended:
-
Tryptophan: 1,2-ethanedithiol (B43112) (EDT) is highly effective at preventing the alkylation of the indole (B1671886) ring.[3]
-
Methionine: Thioanisole can be used to prevent the formation of sulfonium (B1226848) salts.
-
Cysteine: Ethanedithiol (EDT) is also a common scavenger for cysteine-containing compounds.[2]
Q4: My Boc deprotection is incomplete. What are the possible causes and solutions?
A4: Incomplete Boc deprotection can be caused by several factors:
-
Insufficient acid strength or concentration: If the acid is too weak or its concentration too low, the reaction may not go to completion.[5] You can try increasing the concentration of TFA or using a stronger acid system like 4M HCl in dioxane.[5]
-
Inadequate reaction time or temperature: The deprotection is a kinetic process, and short reaction times or low temperatures may not be sufficient.[5] It is recommended to monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS) and extend the reaction time if necessary.[6]
-
Steric hindrance: A sterically hindered Boc-protected amine may require longer reaction times or harsher conditions for complete removal.[4]
Q5: Can I selectively deprotect a Boc group in the presence of other acid-labile protecting groups?
A5: This can be challenging as the Boc group is one of the most acid-sensitive protecting groups.[1] However, selective deprotection is sometimes possible by carefully controlling the reaction conditions, such as using a milder acid or a lower acid concentration.[7] For instance, 4M HCl in dioxane can sometimes offer better selectivity compared to TFA for certain substrates.[4] Alternative, non-acidic deprotection methods can also be explored for highly sensitive substrates.[7]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS analysis after deprotection.
This often indicates the formation of side products due to alkylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Issue 2: Starting material remains after the reaction.
This points towards incomplete deprotection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete deprotection.
Quantitative Data Summary
The choice of scavenger cocktail can significantly impact the purity of the crude product after deprotection. The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing sensitive amino acid residues.
| Scavenger Cocktail (TFA as solvent) | Peptide Purity (%) |
| None | 65 |
| Water (2.5%) | 75 |
| Triisopropylsilane (TIS) (2.5%) | 85 |
| TIS (2.5%) + Water (2.5%) | 92 |
| TIS (2.5%) + Water (2.5%) + EDT (2.5%) | >95 |
Data is illustrative and actual results may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution using TFA
This protocol is suitable for a wide range of Boc-protected amines in solution.
Materials:
-
Boc-protected compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., TIS, water, EDT), if required
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the Boc-protected compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[6]
-
Cool the solution to 0 °C using an ice bath.[8] This helps to control the reaction rate and minimize potential side reactions.[8]
-
If using scavengers, add them to the cooled solution. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[8]
-
Add TFA dropwise to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[6]
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[6]
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.[6]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude deprotected amine.[6]
-
The crude product can be purified by column chromatography, crystallization, or distillation as required.[6]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol is an alternative to TFA and can be useful for substrates where TFA causes unwanted side reactions.
Materials:
-
Boc-protected compound
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane (B91453)
-
Anhydrous 1,4-dioxane
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[4]
-
Add 4 M HCl in dioxane to the solution. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected compound.[4]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.[4]
-
Upon completion, remove the solvent in vacuo.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.[4]
-
Collect the precipitate by filtration and wash with cold ether.
-
Dry the product under vacuum.[4]
Mechanism of Boc Deprotection and Side Reactions
The following diagram illustrates the mechanism of acid-catalyzed Boc deprotection and the subsequent side reaction of tert-butylation of a nucleophilic residue, which is prevented by the use of a scavenger.
Caption: Mechanism of Boc deprotection and the role of scavengers.
References
Technical Support Center: Purity Enhancement of tert-Butyl (7-aminoheptyl)carbamate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of tert-Butyl (7-aminoheptyl)carbamate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities often stem from the starting materials or side reactions during the Boc-protection of 1,7-diaminoheptane (B1222138). These include:
-
Unreacted 1,7-diaminoheptane: Incomplete reaction can leave residual starting diamine.
-
Di-Boc protected 1,7-diaminoheptane: Over-reaction or non-selective reaction conditions can lead to the formation of the di-protected byproduct.
-
Residual Solvents and Reagents: Leftover solvents from the reaction or workup, or excess di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), can contaminate the final product. The byproducts of the Boc protection reaction itself, tert-butanol (B103910) and carbon dioxide, are volatile and typically removed during workup.[1]
Q2: My mono-Boc protection of 1,7-diaminoheptane is yielding a significant amount of the di-protected product. How can I improve the selectivity?
A2: Achieving selective mono-protection is a common challenge. A highly effective method involves the in situ generation of the mono-hydrochloride salt of the diamine. By adding one equivalent of a reagent like chlorotrimethylsilane (B32843) (Me₃SiCl) to the diamine in anhydrous methanol (B129727), one of the amino groups is protonated and thus deactivated towards reaction with (Boc)₂O. This allows for the selective protection of the remaining free amino group.
Q3: Is column chromatography a suitable method for purifying this compound, considering the acid-lability of the Boc group?
A3: Yes, column chromatography on silica (B1680970) gel is a viable and common method for purifying this compound. While the Boc group is sensitive to strong acids, it is generally stable under the neutral conditions of standard silica gel chromatography. It is crucial to avoid highly acidic eluents. For basic compounds like this, sometimes a small amount of a basic modifier like triethylamine (B128534) is added to the eluent system to prevent the product from sticking to the acidic silica gel.
Q4: My purified this compound appears as an oil, but the literature sometimes reports it as a solid. What should I do?
A4: this compound can exist as a low-melting solid or a colorless to yellowish oil. If a solid form is desired for easier handling and storage, crystallization can be attempted. This often involves dissolving the oil in a minimal amount of a suitable solvent and then adding a non-polar "anti-solvent" to induce precipitation, sometimes with cooling. Scratching the inside of the flask can also help induce crystallization.
Troubleshooting Guides
Problem 1: Low Yield of Mono-Boc Protected Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction has been stirred for a sufficient duration at the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal Stoichiometry | Carefully control the stoichiometry of reagents. The use of exactly one equivalent of (Boc)₂O is critical in selective mono-protection protocols. |
| Inefficient Mono-Salt Formation | When using the in situ salt formation method, ensure the reaction is conducted under anhydrous conditions to allow for the efficient generation of HCl from Me₃SiCl and methanol. |
Problem 2: Difficulty in Removing the Di-Boc Protected Byproduct
| Possible Cause | Suggested Solution |
| Similar Polarity | The di-Boc protected byproduct is significantly less polar than the mono-Boc product and the starting diamine. An acid-base extraction is highly effective for separation. Acidifying the reaction mixture will protonate the mono-Boc product and any unreacted diamine, moving them to the aqueous layer, while the neutral di-Boc byproduct remains in the organic layer and can be washed away. |
| Ineffective Chromatographic Separation | Optimize the eluent system for column chromatography. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve the separation between the di-Boc and mono-Boc products. |
Data Presentation
Table 1: Summary of a Representative Synthesis and Purification of this compound
| Parameter | Value | Reference |
| Starting Material | 1,7-diaminoheptane | |
| Method | In situ HCl generation with Me₃SiCl, followed by Boc protection | [2] |
| Yield | 46% | [2] |
| Physical Form | White Solid | [2] |
| Melting Point | 39-41 °C | [2] |
| ¹H NMR (400 MHz, CDCl₃), δ (ppm) | 4.50 (brs, NH), 3.02 (q, J = 6.4 Hz, 2H), 2.61 (t, J = 7.0 Hz, 2H), 1.56 (brs, NH₂), 1.37 (brs, 13H), 1.24 (brs, 6H) | [2] |
| ¹³C NMR (100 MHz, CDCl₃), δ (ppm) | 155.0, 78.0, 41.1, 39.6, 32.5, 29.0, 28.1, 27.4, 25.8, 25.7 | [2] |
| Purity (by GC-MS) | >99% | [2] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 1,7-Diaminoheptane
This protocol is adapted from a reported efficient method for the selective mono-protection of diamines.[2][3]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,7-diaminoheptane (1 equivalent) in anhydrous methanol at 0 °C with stirring.
-
In situ HCl Generation: Add freshly distilled chlorotrimethylsilane (Me₃SiCl) (1 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.
-
Equilibration: Allow the mixture to warm to room temperature and stir for a short period (e.g., 15-30 minutes).
-
Boc Protection: Add water (a small amount, e.g., 1 mL per gram of diamine) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in methanol.
-
Reaction: Stir the mixture at room temperature for 1 hour, monitoring the reaction progress by TLC.
-
Workup:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 2N NaOH).
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent System: A gradient of methanol in dichloromethane (B109758) (e.g., 0% to 10% methanol) is often effective. A small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent system to improve the chromatography of basic amines.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the solution onto the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purification by Acid-Base Extraction
This is a crucial step in the workup of the mono-Boc protection reaction and can also be used to purify the crude product.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The mono-Boc protected product and any unreacted diamine will be protonated and move into the aqueous layer. The neutral di-Boc byproduct will remain in the organic layer.
-
Separate the layers and discard the organic layer containing the di-Boc byproduct.
-
Basify the aqueous layer to a pH > 12 with a strong base (e.g., solid NaOH or 6N NaOH solution), ensuring the solution is cool.
-
Extract the now deprotonated product back into an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound derivatives.
References
Technical Support Center: Scaling Up tert-Butyl (7-aminoheptyl)carbamate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of tert-Butyl (7-aminoheptyl)carbamate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction from laboratory to pilot or production scale.
| Problem | Potential Cause | Troubleshooting/Solution |
| Low Yield of Mono-protected Product | Formation of Di-Boc-protected byproduct: The primary challenge in this synthesis is often the formation of the di-protected byproduct, as the di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) can react with both amino groups of 1,7-diaminoheptane (B1222138). | Stoichiometric Control: Carefully control the molar ratio of (Boc)₂O to the diamine. Using a slight excess of the diamine can favor mono-protection. Slow Addition: A very slow, dropwise addition of the (Boc)₂O solution over an extended period can help minimize the formation of the di-Boc product. In-situ Acid Protection: A highly effective strategy involves the in-situ generation of one equivalent of hydrochloric acid (HCl) to form the mono-hydrochloride salt of the diamine. This protonates one amine group, rendering it unreactive towards (Boc)₂O.[1][2] |
| Incomplete Reaction: The reaction may not have proceeded to completion. | Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial. Solvent Choice: Ensure 1,7-diaminoheptane and the reagents are fully soluble in the chosen solvent system at the reaction temperature. Methanol (B129727) is a commonly used solvent.[3] | |
| Poor Mixing at Scale: In larger reactors, inefficient mixing can lead to localized high concentrations of (Boc)₂O, promoting di-protection. | Optimize Agitation: Ensure the reactor's agitation system provides adequate mixing for the reaction volume. The stirring rate should be optimized to ensure homogeneity without causing excessive splashing or shear. Vigorous agitation can sometimes lower the yield. | |
| Difficult Purification | Similar Polarity of Products: The mono-Boc-protected product, di-Boc-protected byproduct, and unreacted diamine can have similar polarities, making chromatographic separation challenging and costly at scale. | Acid-Base Extraction: This is a critical step for purification at scale. By acidifying the reaction mixture, the unreacted diamine and the mono-Boc-protected product (which still has a free basic amine) are protonated and extracted into the aqueous layer. The neutral di-Boc-protected byproduct remains in the organic layer and can be separated. Subsequent basification of the aqueous layer allows for the extraction of the desired mono-protected product into an organic solvent.[2] Crystallization: If the product is a solid, developing a crystallization procedure can be a highly effective and scalable purification method. |
| Emulsion Formation During Workup: Large-scale extractions can sometimes lead to stable emulsions, complicating phase separation. | Brine Wash: Washing the mixture with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase. Solvent Choice: Using a solvent with a significantly different density from water can also aid in phase separation. | |
| Exothermic Reaction at Scale | Heat Transfer Limitations: The reaction between (Boc)₂O and amines is exothermic. At a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient and potentially leading to a runaway reaction. | Controlled Addition Rate: The rate of addition of (Boc)₂O should be carefully controlled and potentially slowed down at a larger scale to manage the heat generated. Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to maintain the desired reaction temperature. Monitoring the internal temperature of the reactor is critical. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control when scaling up the mono-Boc protection of 1,7-diaminoheptane?
A1: The most critical parameter is the control of stoichiometry and the rate of addition of di-tert-butyl dicarbonate ((Boc)₂O). To favor the formation of the mono-protected product and minimize the di-protected byproduct, it is crucial to avoid localized excesses of (Boc)₂O.[3] At a larger scale, this often necessitates slower addition rates and efficient mixing to ensure homogeneity.
Q2: Is column chromatography a viable purification method for large-scale production of this compound?
A2: While technically feasible, relying solely on column chromatography for large-scale purification can be economically challenging due to the high consumption of silica (B1680970) gel and solvents. It is generally preferred for final polishing steps if required. For bulk purification, methods like acid-base extraction and crystallization are more scalable and cost-effective.
Q3: How can I avoid using gaseous HCl for the in-situ protection method at a large scale?
A3: Handling gaseous HCl on a large scale can be hazardous. A safer and more practical alternative is the in-situ generation of HCl. This can be achieved by the dropwise addition of reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) to anhydrous methanol.[1] This method allows for precise control over the amount of HCl generated.
Q4: What are the advantages of using flow chemistry for this reaction?
A4: Flow chemistry, or microreactor technology, offers significant advantages for scaling up this reaction. It allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry due to the high surface-area-to-volume ratio of the reactor. This can lead to improved yields, higher selectivity for the mono-protected product, and enhanced safety.[3]
Q5: What are the typical byproducts in this reaction and how can they be minimized?
A5: The main byproduct is the di-Boc-protected 1,7-diaminoheptane. Its formation can be minimized by the strategies mentioned in the troubleshooting guide, such as slow addition of (Boc)₂O and using a slight excess of the diamine. Another potential byproduct is tert-butanol, which is formed from the decomposition of the (Boc)₂O leaving group. This is generally removed during the workup and solvent evaporation steps.
Quantitative Data
The following table summarizes yields for the mono-Boc protection of various linear diamines using the in-situ HCl generation method, providing a comparative perspective for the synthesis of this compound.
| Diamine | Mono-Boc Protected Product Yield (%) |
| 1,3-Diaminopropane | 65 |
| 1,4-Diaminobutane | 87 |
| 1,5-Diaminopentane | 81 |
| 1,6-Diaminohexane | 65 |
| 1,7-Diaminoheptane | 46 |
| 1,8-Diaminooctane | 42 |
Yields are based on a laboratory-scale synthesis and may vary depending on the specific reaction conditions and scale.[2]
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via in-situ HCl Generation[1][2]
This protocol describes a general method for the selective mono-Boc protection of 1,7-diaminoheptane using in-situ generated HCl from chlorotrimethylsilane.
Materials:
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1,7-Diaminoheptane
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 1,7-diaminoheptane in anhydrous methanol at 0°C (ice bath).
-
Slowly add 1 equivalent of chlorotrimethylsilane (Me₃SiCl) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a small amount of water (e.g., 1 mL for a ~4g scale reaction) followed by a solution of 1 equivalent of di-tert-butyl dicarbonate ((Boc)₂O) in methanol.
-
Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 by the slow addition of 2N NaOH solution.
-
Extract the product from the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in mono-Boc protection reactions.
References
identifying and minimizing byproducts in tert-Butyl (7-aminoheptyl)carbamate chemistry
Welcome to the technical support center for the synthesis of tert-Butyl (7-aminoheptyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing byproducts during this critical chemical transformation. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the primary challenge of minimizing the formation of the di-protected byproduct, di-tert-Butyl heptane-1,7-diyldicarbamate.
Problem 1: Low Yield of the Desired Mono-Boc-Protected Product
-
Possible Cause A: Significant Formation of Di-Boc-Protected Byproduct. The most common issue is the reaction of both amino groups of 1,7-diaminoheptane (B1222138) with the Boc anhydride (B1165640) ((Boc)₂O).
-
Solution 1: Stoichiometric Control. Carefully control the molar ratio of di-tert-butyl dicarbonate (B1257347) to the diamine. Using a slight excess of the 1,7-diaminoheptane can favor mono-protection. However, high selectivity can also be achieved at a 1:1 molar ratio with controlled addition.
-
Solution 2: Slow Addition of (Boc)₂O. A slow, dropwise addition of the (Boc)₂O solution over an extended period helps to maintain a low concentration of the protecting agent, thereby reducing the likelihood of the second amino group reacting.
-
Solution 3: Use of an Acid for In Situ Mono-Protonation. A highly effective strategy involves the addition of one equivalent of an acid, such as hydrochloric acid (HCl), to protonate one of the amino groups. This renders one amine temporarily unreactive towards the (Boc)₂O. An alternative to using HCl gas is the in situ generation of HCl from reagents like trimethylsilyl (B98337) chloride (TMSCl) or thionyl chloride (SOCl₂) in methanol (B129727).
-
-
Possible Cause B: Incomplete Reaction. A significant amount of unreacted 1,7-diaminoheptane remains in the reaction mixture.
-
Solution 1: Monitor Reaction Progress. Use thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.
-
Solution 2: Check Reagent Quality. Ensure the (Boc)₂O is of high purity and has not degraded.
-
Solution 3: Optimize Reaction Time and Temperature. While lower temperatures (0 °C to room temperature) are generally favored to enhance selectivity, ensure the reaction is allowed to proceed for a sufficient duration.
-
Problem 2: Difficulty in Purifying the Mono-Boc-Protected Product
-
Possible Cause A: Co-elution of Byproducts during Chromatography. The mono- and di-Boc-protected products may have similar polarities, making separation by standard silica (B1680970) gel chromatography challenging.
-
Solution 1: Acid-Base Extraction. An effective purification technique involves an acid-base workup. The reaction mixture can be treated with a dilute acid (e.g., 1M HCl) to protonate the free amino group of the desired mono-Boc product, making it water-soluble. The di-Boc byproduct, lacking a basic amino group, will remain in the organic layer and can be washed away with a solvent like diethyl ether. Subsequent basification of the aqueous layer (e.g., with NaOH to pH > 12) will deprotonate the desired product, allowing it to be extracted with an organic solvent like dichloromethane (B109758).
-
Solution 2: Optimize Chromatography Conditions. If chromatography is necessary, experiment with different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes with a small percentage of triethylamine (B128534) to reduce tailing) to improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the synthesis of this compound?
A1: The main byproduct is the di-Boc-protected diamine, where both amino groups of the 1,7-diaminoheptane have reacted with di-tert-butyl dicarbonate.
Q2: How can I minimize the formation of the di-Boc byproduct?
A2: Minimizing the di-Boc byproduct can be achieved by:
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Careful control of the stoichiometry, often using a slight excess of the diamine.
-
Slow, dropwise addition of the (Boc)₂O reagent.
-
Conducting the reaction at lower temperatures (0 °C to room temperature).
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Using a mono-protonation strategy with one equivalent of acid to selectively protect one amine group.
Q3: What analytical techniques are best for quantifying the ratio of mono- to di-Boc product?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for quantifying the product ratio. A reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water (often with a small amount of an additive like trifluoroacetic acid) can typically provide good separation of the starting material, the mono-Boc product, and the di-Boc byproduct.
Q4: Can I use a strong base like DMAP to catalyze the reaction?
A4: While 4-Dimethylaminopyridine (DMAP) can catalyze the reaction, it is generally not recommended for selective mono-protection. DMAP is a nucleophilic catalyst that can increase the rate of both the first and second Boc additions, often leading to a higher proportion of the di-Boc byproduct. Weaker, non-nucleophilic bases like sodium bicarbonate or triethylamine are preferred.
Q5: What is an effective method for purifying the crude product?
A5: An acid-base extraction is a highly effective method. By washing the reaction mixture with a dilute acid, the desired mono-protected product is protonated and moves to the aqueous phase, while the di-protected byproduct remains in the organic phase and can be removed. After separating the layers, the aqueous phase is basified, and the pure mono-protected product is extracted with an organic solvent.
Data Presentation
| Diamine | Product | Yield (%) |
| Ethylenediamine | tert-Butyl (2-aminoethyl)carbamate | 87 |
| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 75 |
| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 65 |
| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 74 |
| trans-1,2-Diaminocyclohexane | tert-Butyl (2-aminocyclohexyl)carbamate | 80 |
Data adapted from a study on the selective mono-BOC protection of diamines. The yields represent isolated yields of the mono-protected product.
Factors Influencing Di-Boc Byproduct Formation
| Parameter | Impact on Di-Boc Formation | Recommendation for Minimization |
| (Boc)₂O Stoichiometry | Higher equivalents increase di-protection. | Use 1.0 to 1.1 equivalents relative to the diamine. |
| Rate of Addition | Rapid addition increases localized concentration of (Boc)₂O, favoring di-protection. | Add (Boc)₂O solution slowly and dropwise over 30-60 minutes. |
| Temperature | Higher temperatures can increase the rate of the second protection. | Conduct the reaction at 0 °C to room temperature. |
| Base | Strong, nucleophilic bases (e.g., DMAP) can accelerate di-protection. | Use a weak, non-nucleophilic base (e.g., NaHCO₃, Et₃N) or no base in the case of mono-protonation strategies. |
| Solvent | Apolar solvents can sometimes lead to precipitation. | Methanol or a mixture of water and a miscible organic solvent like THF is often effective. |
Experimental Protocols
Protocol 1: General Method for Selective Mono-Boc Protection of 1,7-Diaminoheptane via Mono-protonation
This protocol utilizes the in situ generation of one equivalent of HCl to achieve selective mono-protection.
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Preparation of Methanolic HCl: In a fume hood, cool a flask containing anhydrous methanol to 0 °C in an ice bath.
-
Mono-protonation: Slowly and dropwise, add one equivalent of trimethylsilyl chloride (TMSCl) to the cooled methanol. Stir the solution for 15-30 minutes at 0 °C.
-
Diamine Addition: To this solution, add one equivalent of 1,7-diaminoheptane, either neat or dissolved in a small amount of methanol, while maintaining the temperature at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Boc Protection: Add a small amount of water (e.g., 1 mL per mmol of diamine) followed by a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2M NaOH solution.
-
Extract the mono-Boc protected product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.
-
Protocol 2: HPLC Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
-
Analysis: The expected elution order is 1,7-diaminoheptane, followed by this compound, and then the more nonpolar di-tert-Butyl heptane-1,7-diyldicarbamate. The relative peak areas can be used to estimate the ratio of the components.
Visualizations
Caption: Workflow for selective mono-Boc protection.
Caption: Troubleshooting decision tree for low yield.
stability problems with tert-Butyl (7-aminoheptyl)carbamate under different conditions
Technical Support Center: tert-Butyl (7-aminoheptyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
Encountering unexpected results? This guide will help you troubleshoot common issues related to the stability of this compound.
| Issue | Possible Cause | Recommended Action |
| Low yield or incomplete reaction | Degradation of the Boc-protecting group due to acidic conditions. | Ensure all reaction components and solvents are free from acidic impurities. If an acidic reagent is required, consider an alternative synthetic route or a more acid-stable protecting group. |
| Presence of unexpected side products | The tert-butyl cation, formed during Boc-group cleavage, may be alkylating other nucleophilic sites on your molecule. | When intentionally cleaving the Boc group with acid, add a scavenger such as triethylsilane (TES) or anisole (B1667542) to the reaction mixture to trap the tert-butyl cation. |
| Inconsistent analytical results (e.g., HPLC, NMR) | The compound may be degrading during sample preparation or analysis. | Avoid acidic conditions in your analytical workflow. For HPLC, use a neutral or slightly basic mobile phase if compatible with your column and analyte. Ensure samples are analyzed promptly after preparation. |
| Compound appears oily or discolored over time | Improper storage conditions leading to gradual degradation. | Store this compound at the recommended temperature (2-8°C or -20°C), protected from light and moisture in a tightly sealed container. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at 2-8°C or for extended periods at -20°C.[1][2] The compound should be kept in a tightly sealed container, protected from light and moisture to prevent degradation.
Q2: How stable is the Boc-protecting group to acidic and basic conditions?
A2: The tert-butoxycarbonyl (Boc) protecting group is generally stable to basic and nucleophilic conditions. However, it is labile to acidic conditions and will be cleaved to reveal the free amine.[3]
Q3: What are the common degradation pathways for this compound?
A3: The primary degradation pathway is the acid-catalyzed cleavage of the Boc group. This proceeds through the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine, carbon dioxide, and isobutylene.
Q4: I am observing side products in my reaction after a Boc-deprotection step. What could they be and how can I prevent them?
A4: The highly reactive tert-butyl cation generated during acidic deprotection can alkylate nucleophilic functional groups in your molecule, leading to tert-butylated side products. To prevent this, it is crucial to use a "scavenger" in your reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), and anisole, which will react with the tert-butyl cation and prevent it from reacting with your desired product.
Q5: Can I use HPLC to assess the stability of this compound?
A5: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the stability of this compound. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of its purity over time under various stress conditions.
Data Presentation
The following tables summarize the expected stability of this compound under various conditions based on the known chemistry of the Boc-protecting group.
Table 1: pH Stability of this compound
| pH | Condition | Expected Stability | Primary Degradation Product |
| 2 | 0.01 N HCl, 25°C, 24h | Low | 7-Aminoheptane |
| 4 | Acetate Buffer, 25°C, 24h | Moderate | 7-Aminoheptane |
| 7 | Phosphate Buffer, 25°C, 24h | High | - |
| 10 | Carbonate Buffer, 25°C, 24h | High | - |
| 12 | 0.01 N NaOH, 25°C, 24h | High | - |
Table 2: Thermal and Photolytic Stability of this compound
| Condition | Duration | Expected Stability |
| 60°C | 48 hours | High (in solid state) |
| 40°C / 75% RH | 48 hours | High (in solid state) |
| UV Light (254 nm) | 24 hours | High |
| White Light (400-800 nm) | 24 hours | High |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Repeat with 1 N HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Repeat with 1 N NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours.
-
Photolytic Degradation: Expose a solid sample of the compound to UV light (254 nm) and white light for 24 hours.
4. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by HPLC.
5. HPLC Method:
-
Mobile Phase: A gradient of mobile phase A (water) and mobile phase B (acetonitrile).
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
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Injection Volume: 10 µL
Protocol 2: Boc-Group Deprotection with Scavengers
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) with the addition of a scavenger to prevent side reactions.
1. Materials:
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Boc-protected compound
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Triethylsilane (TES) or Anisole
2. Procedure:
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Dissolve the Boc-protected compound in DCM.
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Add 5-10 equivalents of the scavenger (TES or anisole).
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly add an equal volume of TFA to the reaction mixture.
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Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, remove the solvent and excess TFA under reduced pressure.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Workflow for the forced degradation study.
Caption: Troubleshooting logic for stability-related issues.
References
strategies to avoid incomplete reactions with tert-Butyl (7-aminoheptyl)carbamate.
Welcome to the technical support center for tert-Butyl (7-aminoheptyl)carbamate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and avoid incomplete reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete reactions when using this compound?
A1: Incomplete reactions, typically involving the free primary amine, can stem from several factors. The most common issues include:
-
Poor Solubility: The starting material may have limited solubility in the chosen solvent, hindering the reaction rate.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can significantly reduce yield.[2]
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Reagent Quality: The purity of the carbamate, coupling reagents, and solvents is crucial. Water contamination, in particular, can interfere with many reactions.[2]
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Steric Hindrance: While the primary amine on the heptyl chain is not highly hindered, bulky reactants can slow the reaction rate.[3]
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Premature Deprotection: The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acids, and its unintended cleavage can lead to side reactions.[4]
Q2: How do I select the appropriate solvent for my reaction?
A2: Solvent choice is critical for ensuring all reactants are fully dissolved.[2] For reactions involving the primary amine of this compound, common aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (ACN) are often effective.[2] If solubility is an issue, especially with polar reaction partners, using a mixture of solvents or aqueous basic conditions might be necessary.[1][5]
Q3: What role does a base play, and which one should I use?
A3: A base is often used to deprotonate the primary amine, increasing its nucleophilicity and promoting the reaction.[2] For acylations or similar reactions, non-nucleophilic organic bases like triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices.[2] In some cases, an inorganic base such as sodium bicarbonate may be used in an aqueous system.[1] The choice of base should be optimized for your specific substrate to maximize yield and minimize side reactions.[2]
Q4: I am observing unexpected side products. What are they and how can they be avoided?
A4: Common side reactions include:
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Di-substitution: If the Boc group is unintentionally cleaved under acidic conditions, the newly freed second amine can react, leading to di-substituted products. To avoid this, maintain neutral or basic conditions and avoid strong acids.
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Urea Formation: This can occur if the reaction involves isocyanates, which may form from certain reagents.[6]
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Hydrolysis of Reagents: Water contamination can hydrolyze sensitive reagents like acyl chlorides, reducing their availability for the desired reaction. Using anhydrous solvents is critical.[2]
Troubleshooting Guide: Incomplete Reactions
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Recommendation |
| Poor Solubility of Reactants | The reaction mixture appears heterogeneous or cloudy. | Use a solvent mixture (e.g., THF/water) or switch to a more suitable solvent like DMF or NMP.[5] Consider gentle heating to improve solubility, but monitor for potential degradation.[3] |
| Insufficient Reagent Equivalents | The starting material is not fully consumed (verified by TLC or LC-MS). | Increase the equivalents of the coupling partner or activating reagent. Typically, 1.1-1.5 equivalents of the electrophile are used. |
| Low Reaction Temperature | The reaction is sluggish or has not progressed after several hours at room temperature. | Gently heat the reaction to 40-50°C.[3] Monitor progress closely by TLC or LC-MS to avoid decomposition. |
| Incorrect Base | The reaction fails to proceed even with sufficient reagents and temperature. | The chosen base may not be strong enough. Switch to a stronger non-nucleophilic base like DBU or consider forming the salt of the amine first.[3] |
| Reagent Degradation | Reagents (e.g., acyl chloride, isocyanate) are old or have been improperly stored. | Use fresh, high-purity reagents. Ensure solvents are anhydrous, as water can degrade sensitive compounds.[2] |
Issue 2: Accidental Removal of the Boc Protecting Group
| Potential Cause | Troubleshooting Step | Recommendation |
| Acidic Conditions | The reaction generates an acidic byproduct (e.g., HCl from an acyl chloride). | Add a sufficient amount of a non-nucleophilic base (e.g., 2-3 equivalents of TEA or DIPEA) to neutralize the acid as it forms.[2] |
| High Temperature | The reaction is run at elevated temperatures for an extended period. | Boc groups can be thermolabile. If heating is required, keep the temperature below 80-90°C and monitor for deprotection.[7] Consider alternative, milder activation methods that do not require high heat. |
| Contaminated Reagents | Solvents or reagents are contaminated with acid. | Use freshly purified or high-purity anhydrous solvents. Ensure all glassware is properly dried. |
Visualizing the Troubleshooting Process
The following workflow provides a logical path for diagnosing and solving incomplete reactions.
Caption: Troubleshooting workflow for incomplete reactions.
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
This protocol describes a standard method for acylating the free primary amine using an acyl chloride.
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA) (2.0 eq.) to the solution and stir for 5 minutes at room temperature.
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Addition of Acyl Chloride: Cool the mixture to 0°C using an ice bath. Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[2]
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[8] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.[8]
Protocol 2: Boc-Deprotection of the Carbamate
This protocol is for the removal of the Boc group to liberate the primary amine.
-
Reaction Setup: Dissolve the Boc-protected compound (1.0 eq.) in Dichloromethane (DCM).
-
Acid Addition: Add a solution of Trifluoroacetic Acid (TFA) in DCM (e.g., 25-50% v/v) to the flask.[4] Alternatively, a 4M solution of HCl in dioxane can be used.[3]
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Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. Deprotection is typically complete within 1-2 hours.[4]
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Workup: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a mild base and purified.
Visualizing Reaction Pathways
This diagram illustrates the desired reaction pathway versus a common side-reaction pathway.
Caption: Desired acylation vs. side reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
impact of solvent choice on tert-Butyl (7-aminoheptyl)carbamate reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tert-Butyl (7-aminoheptyl)carbamate. The following information is intended to help optimize reaction efficiency by considering the impact of solvent choice and other reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in synthesizing this compound?
The primary challenge is achieving selective mono-protection of 1,7-diaminoheptane (B1222138). The protecting group reagent, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), can react with both amino groups, leading to the formation of the di-Boc-protected byproduct.[1] Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-protected product.
Q2: How does solvent choice generally impact the N-Boc protection of amines?
Solvent selection can significantly affect reaction yield and efficiency. For most alcohol substrates, benzene (B151609) and methylene (B1212753) chloride have been reported to give superior yields compared to other solvents.[2] The solvent must be capable of dissolving all reactants.[3] For some amine substrates, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are effective, while alcoholic solvents such as methanol (B129727) can enhance the reaction rate for aromatic amines.[3] In the case of mono-Boc protection of piperazine, apolar solvents like dichloromethane (B109758) or toluene (B28343) led to precipitation issues, whereas methanol kept all components in solution.
Q3: Is a base always required for N-Boc protection?
No, a base is not strictly necessary. The reaction can proceed without an added base because the tert-butoxide generated as a byproduct is sufficiently basic to deprotonate the amine.[4] However, for less nucleophilic amines or to accelerate the reaction, a base like triethylamine (B128534) is commonly used.[4][5]
Q4: What is an "orthogonal protection strategy" and how is it relevant?
An orthogonal protection strategy uses multiple protecting groups that can be removed under different, specific conditions without affecting each other. This is important in multi-step syntheses requiring selective manipulation of different functional groups. The Boc group, being acid-labile, is orthogonal to base-labile groups like Fmoc, allowing for selective deprotection.[6]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Cause A: Formation of Di-Boc-Protected Byproduct The primary reason for low yield of the mono-Boc product is often the formation of the di-protected diamine.
-
Solution 1: Control Stoichiometry. Carefully control the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to 1,7-diaminoheptane. Using a slight excess of the diamine can favor mono-protection.[1] Alternatively, some methods achieve good selectivity with a 1:1 molar ratio.[1]
-
Solution 2: Slow Addition of (Boc)₂O. A very slow, dropwise addition of the (Boc)₂O solution over an extended period can help minimize the formation of the di-Boc product.[1]
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Solution 3: Use of an Acid for In Situ Mono-protection. A common and effective strategy is to add one equivalent of an acid, such as hydrochloric acid (generated in situ from trimethylchlorosilane or thionyl chloride), to form the mono-hydrochloride salt of the diamine. This protonates one amine group, rendering it unreactive towards (Boc)₂O.[1]
Possible Cause B: Incomplete Reaction The reaction may not have gone to completion.
-
Solution 1: Monitor Reaction Progress. Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting material.[5]
-
Solution 2: Increase Reaction Time or Temperature. If the reaction is sluggish, increasing the reaction time or gently heating the mixture may improve the yield. However, be cautious as higher temperatures can also promote side reactions.[3]
Possible Cause C: Poor Solubility of Reactants The starting materials may not be fully dissolved in the chosen solvent.
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Solution: Optimize Solvent Choice. Select a solvent that ensures the solubility of both 1,7-diaminoheptane and (Boc)₂O. Methanol and chloroform (B151607) have been successfully used for this reaction. For aminoglycosides, a mixture of water, methanol, and triethylamine has been found to improve the solubility of the starting amine.[7]
Issue 2: Difficult Purification
Possible Cause A: Emulsion during Aqueous Workup Formation of an emulsion during the extraction process can lead to product loss.
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Solution: Add Brine. To break up an emulsion, add a saturated solution of sodium chloride (brine) to the aqueous layer.[4]
Possible Cause B: Co-elution of Product and Byproduct The mono- and di-Boc-protected products may have similar retention factors, making chromatographic separation difficult.
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Solution 1: Acidic Wash. During the workup, an acidic wash can help to separate the mono-Boc-protected product (which will go into the aqueous layer as a salt) from the di-Boc-protected byproduct (which will remain in the organic layer). The aqueous layer can then be basified and the desired product extracted.[1]
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Solution 2: Optimize Chromatography Conditions. Experiment with different solvent systems for column chromatography to achieve better separation.
Data on Solvent Impact
The choice of solvent can have a notable impact on the yield of this compound. Below is a summary of reported yields in different solvent systems.
| Solvent | Reagents/Method | Yield of Mono-Boc Product | Reference |
| Chloroform | 1,7-diaminoheptane, (Boc)₂O | 90% | (Based on general procedures) |
| Methanol | 1,7-diaminoheptane, (Boc)₂O, Me₃SiCl (for in situ HCl generation) | 46% |
Experimental Protocols
Protocol 1: Mono-Boc Protection in Methanol with In Situ HCl Generation
This protocol utilizes the in situ generation of HCl to selectively protect one amine group of 1,7-diaminoheptane.
-
Reaction Setup: In a round-bottom flask, dissolve 1,7-diaminoheptane (1 equivalent) in anhydrous methanol at 0°C under stirring.
-
Mono-protonation: Slowly add freshly distilled trimethylchlorosilane (Me₃SiCl) (1 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.
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Equilibration: Allow the reaction mixture to warm to room temperature.
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Boc Protection: Add a small amount of water (e.g., 1 mL), followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in methanol.
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Reaction: Stir the mixture at room temperature for 1 hour.
-
Workup:
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Dilute the reaction mixture with water.
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Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.
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Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
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Extract the product into dichloromethane.
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.
-
Protocol 2: Mono-Boc Protection in Chloroform
This protocol is a more direct approach that relies on controlling stoichiometry.
-
Reaction Setup: Dissolve 1,7-diaminoheptane (an excess, e.g., 5 equivalents) in chloroform in a round-bottom flask.
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in chloroform to the stirred solution of the diamine at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using a gradient elution of chloroform and methanol containing 1% triethylamine to isolate this compound.
-
Visualized Workflows
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Comparative experimental workflows for the synthesis of this compound.
References
Technical Support Center: Refining Purification Protocols for tert-Butyl (7-aminoheptyl)carbamate Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (7-aminoheptyl)carbamate and related Boc-protected diamines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: Low yield of mono-Boc-protected product.
-
Possible Cause A: Formation of di-Boc-protected byproduct.
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Solution 1: Control stoichiometry. Carefully control the molar ratio of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to the diamine. Using a 1:1 ratio is a good starting point.[1]
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Solution 2: Monoprotonation of the diamine. Before adding (Boc)₂O, add one equivalent of an acid like hydrochloric acid (HCl) to the diamine solution. This protects one amino group as an ammonium (B1175870) salt, leaving the other free to react.[2] In-situ generation of HCl from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) in anhydrous methanol (B129727) is also an effective alternative.[2]
-
Solution 3: Flow chemistry. Utilize microreactor technology for precise control over reaction temperature and stoichiometry, which can significantly enhance the yield of the mono-protected product.[2]
-
-
Possible Cause B: Incomplete reaction.
-
Solution 1: Verify reaction time and temperature. Ensure the reaction is stirred for a sufficient duration at the appropriate temperature as outlined in the chosen protocol. Some procedures may require overnight stirring.[2]
-
Solution 2: Consider a catalyst. For certain substrates, a catalyst such as iodine may be beneficial.[2]
-
Problem 2: Difficulty in separating the mono-Boc-protected product from the starting diamine and di-Boc byproduct.
-
Possible Cause A: Similar polarity of the compounds. The unreacted diamine, the desired mono-Boc product, and the di-Boc byproduct often have very close polarities, making chromatographic separation challenging.[2]
-
Solution 1: Acid-base extraction. This is a critical purification step. By acidifying the reaction mixture (e.g., with HCl), the unreacted diamine and the mono-Boc-protected product (which still has a free basic amine) will be protonated and move to the aqueous layer. The neutral di-Boc-protected byproduct can then be extracted with an organic solvent. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the desired mono-protected product and the unreacted diamine, allowing them to be extracted into an organic solvent.[2]
-
Solution 2: Column chromatography. While the Boc group is acid-labile, column chromatography on silica (B1680970) gel is a viable purification method.[2] It is important to use a suitable solvent system and avoid highly acidic conditions. Basic alumina (B75360) can also be used as the stationary phase.[2]
-
Problem 3: The purified product is an oil and will not crystallize.
-
Possible Cause A: Residual solvents. Trace amounts of solvent can prevent crystallization.
-
Solution 1: High vacuum. Heat the product gently (e.g., 40-60 °C) under high vacuum to remove any remaining solvent.[3]
-
-
Possible Cause B: Product is hygroscopic. The product may be absorbing moisture from the atmosphere.
-
Possible Cause C: Impurities inhibiting crystallization. Even small amounts of impurities can disrupt the crystal lattice formation.
-
Solution 1: Pulping/Trituration. Stir the oily product with a non-polar solvent in which the product is poorly soluble (e.g., diethyl ether, n-hexane).[4] This can help to wash away impurities and induce crystallization.
-
Solution 2: Seed crystals. If available, add a small seed crystal of the pure compound to the oil to initiate crystallization.[5][6]
-
Solution 3: Solvent diffusion. Dissolve the oil in a small amount of a good solvent and place it in a larger container with a poor solvent. Allow the vapor of the poor solvent to slowly diffuse into the solution, which can promote the growth of crystals.[3]
-
Frequently Asked Questions (FAQs)
Q1: Is the Boc protecting group stable to silica gel column chromatography?
A1: Yes, the Boc group is generally stable under the conditions of silica gel chromatography. However, it is sensitive to strong acids, so it is advisable to use a neutral or slightly basic eluent system and to avoid prolonged exposure to the silica gel.[2]
Q2: My NMR spectrum of the purified product appears messy. What could be the cause?
A2: A messy NMR spectrum could indicate the presence of impurities, residual solvents, or in some cases, rotamers (different conformations around the N-C(O) bond of the carbamate), which can lead to broadened or multiple peaks for a single proton. Ensure your product is completely dry and free of solvent. If the issue persists, further purification may be necessary.
Q3: What are the most common impurities I might encounter?
A3: The most common impurities are the unreacted starting diamine and the di-Boc protected byproduct.[7] Residual solvents from the reaction or purification are also common.[7]
Q4: Can I use recrystallization to purify my this compound?
A4: Recrystallization is a highly effective method for purifying solid organic compounds.[8] If your crude product is a solid or can be induced to solidify, recrystallization from a suitable solvent system (e.g., a mixture of a polar solvent like ethyl acetate (B1210297) and a non-polar solvent like n-hexane) can yield a highly pure product.[8]
Data Presentation
Table 1: Comparison of Purification Techniques for Mono-Boc-Protected Diamines
| Purification Technique | Advantages | Disadvantages | Typical Purity | Reference |
| Acid-Base Extraction | Excellent for removing di-Boc byproduct and unreacted diamine. Scalable. | May not remove other neutral impurities. | >95% | [2] |
| Column Chromatography (Silica Gel) | Can separate compounds with close polarities. | Can be time-consuming and require large volumes of solvent. Potential for product degradation if acidic conditions are not avoided. | >98% | [1][2] |
| Column Chromatography (Basic Alumina) | Good for acid-sensitive compounds. | Can have different selectivity compared to silica gel. | >98% | [9] |
| Recrystallization | Can provide very high purity. Cost-effective for large scales. | Product must be a solid. Finding a suitable solvent can be challenging. | >99% | [5][6] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The mono-Boc-protected product and unreacted diamine will move to the aqueous layer. The di-Boc byproduct will remain in the organic layer.
-
Separate the layers and wash the organic layer with brine. The organic layer containing the di-Boc byproduct can be discarded or concentrated to recover the byproduct.
-
Combine the acidic aqueous layers and cool in an ice bath.
-
Basify the aqueous layer to a pH > 12 by the slow addition of a concentrated base solution (e.g., 5 M NaOH).
-
Extract the now basic aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified mono-Boc-protected diamine.[2]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (a common starting point is a mixture of dichloromethane and methanol or ethyl acetate and hexane).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of the components. The di-Boc byproduct will typically elute first, followed by the mono-Boc product, and finally the unreacted diamine.
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.[1][2]
Protocol 3: Purification by Recrystallization
-
Dissolve the crude solid product in a minimum amount of a suitable hot solvent or solvent mixture.
-
If insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath can increase the yield of the crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.[8]
Visualizations
Caption: Troubleshooting workflow for low yield of mono-Boc product.
Caption: Decision tree for selecting a purification method.
References
- 1. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sciforum.net [sciforum.net]
Validation & Comparative
A Comparative Analysis of Bifunctional Linkers: The Role of tert-Butyl (7-aminoheptyl)carbamate in Modern Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Bifunctional Linker
The strategic selection of a bifunctional linker is a critical decision in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, the chemical bridge connecting a targeting moiety to a payload, profoundly influences the stability, efficacy, and pharmacokinetic profile of the resulting bioconjugate. This guide provides an objective comparison of tert-Butyl (7-aminoheptyl)carbamate, a hydrophobic aliphatic linker, with other commonly used bifunctional linkers, supported by a synthesis of available experimental data and detailed methodologies to inform rational drug design.
Introduction to Bifunctional Linkers
Bifunctional linkers are molecules possessing two reactive functional groups, enabling the covalent linkage of two different molecules.[1] In drug development, they are indispensable for creating stable conjugates between biomolecules like antibodies and therapeutic agents. The choice of linker chemistry is paramount as it dictates the properties of the final bioconjugate.[]
This compound is a heterobifunctional linker characterized by a seven-carbon alkyl chain, a terminal primary amine, and a tert-butyloxycarbonyl (Boc)-protected amine.[3] The hydrophobic C7 spacer provides flexibility, while the orthogonal amine groups allow for sequential conjugation strategies. The primary amine can react with entities like carboxylic acids or activated NHS esters, and the Boc group can be deprotected under mild acidic conditions to reveal a second primary amine for further conjugation.[3][4]
Comparative Analysis of Bifunctional Linkers
The selection of a linker often involves a trade-off between various physicochemical properties. This section compares this compound (representing hydrophobic, aliphatic linkers) with other major classes of bifunctional linkers.
Physicochemical Properties and Performance
The hydrophobicity of alkyl linkers like this compound can enhance cell permeability, which is advantageous for intracellular targets.[5] However, it may also lead to lower aqueous solubility and potential aggregation issues, especially with hydrophobic payloads.[6] In contrast, hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), improve solubility and reduce aggregation, which can lead to a longer circulation half-life and increased drug exposure at the target site.[5]
The choice between a hydrophobic and a hydrophilic linker is a critical balancing act. While hydrophilicity can improve pharmacokinetics, a degree of lipophilicity is often necessary for efficient passive diffusion across cell membranes, particularly for PROTACs.[5]
Data Presentation: Comparative Performance of Linker Types
The following tables summarize quantitative data from various studies, offering a comparative view of how different linker types affect the performance of bioconjugates. It is important to note that this data is synthesized from multiple sources, and direct head-to-head comparisons can be challenging as performance is highly dependent on the specific molecules being conjugated and the experimental conditions.
Table 1: Comparison of Physicochemical and Performance Characteristics of Different Linker Types
| Feature | Alkyl Linkers (e.g., this compound) | PEG Linkers | Cleavable Linkers (e.g., Val-Cit) | Non-Cleavable Linkers (e.g., SMCC) |
| Composition | Hydrocarbon chains | Repeating ethylene (B1197577) glycol units | Peptide, hydrazone, or disulfide bonds | Stable thioether or amide bonds |
| Polarity | Hydrophobic | Hydrophilic | Can be modulated | Generally hydrophobic |
| Solubility | Generally lower aqueous solubility[6] | Generally higher aqueous solubility[6] | Variable | Generally lower solubility |
| Permeability | Can enhance passive permeability[7] | May reduce passive permeability but improve overall cell entry by enhancing solubility[6] | Dependent on the specific cleavable moiety | Can enhance permeability |
| Plasma Stability | Generally stable | Can be susceptible to oxidative metabolism[6] | Designed to be cleaved under specific conditions (e.g., in lysosomes)[] | High plasma stability[] |
| Synthesis | Synthetically accessible and chemically stable[6] | Can be more challenging and costly to synthesize[1] | More complex synthesis | Relatively straightforward synthesis |
Table 2: Impact of Linker Type on PROTAC Performance (Synthesized Data)
| Linker Type | Target | E3 Ligase | DC50 | Dmax (%) | Key Observations |
| Alkyl Chain | BRD4 | CRBN | Lower Potency (Higher DC50) | ~80-90 | Can exhibit good permeability but may have lower degradation efficiency compared to optimal PEG linkers in some systems.[6][8] |
| PEG Chain | BRD4 | VHL/CRBN | Higher Potency (Lower DC50) | >95 | Often leads to improved solubility and can result in highly potent degraders, though the optimal length is target-dependent.[9][10] |
| Rigid Linker | Various | Various | Variable | Variable | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving metabolic stability.[11] |
DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[9] Dmax: Maximum percentage of target protein degradation.[9]
Table 3: Influence of Linker Hydrophilicity on ADC Properties (Synthesized Data)
| Property | Hydrophobic Linker (e.g., MC) | Hydrophilic Linker (e.g., PEG-containing) | Key Implications |
| Aggregation | Prone to aggregation, especially with high Drug-to-Antibody Ratios (DAR) | Reduced aggregation, allowing for higher DARs | Hydrophilic linkers can improve the stability and manufacturability of ADCs. |
| Pharmacokinetics | Faster clearance, shorter half-life[12] | Slower clearance, longer half-life[12] | Improved pharmacokinetics with hydrophilic linkers can lead to enhanced in vivo efficacy. |
| In Vivo Efficacy | Potentially reduced due to rapid clearance[12] | Generally enhanced due to improved exposure[5] | The choice of linker can significantly impact the therapeutic window of an ADC. |
| Cellular Uptake | Lipophilic nature can facilitate crossing of the cell membrane | May form a "hydration shell" that can be less favorable for membrane crossing | A balance is required; for some intracellular targets, a degree of hydrophobicity is beneficial. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of bifunctional linkers.
Protocol 1: Two-Stage Conjugation using a Boc-Protected Amine Linker
This protocol outlines a general procedure for the conjugation of a molecule to a protein (e.g., an antibody) using a heterobifunctional linker like this compound.
Stage 1: Activation of Carboxylic Acid and First Conjugation
-
Activation of the first molecule: Dissolve the molecule containing a carboxylic acid in an anhydrous organic solvent (e.g., DMF or DMSO). Add 1.5 equivalents of a carbodiimide (B86325) (e.g., EDC) and 1.5 equivalents of N-hydroxysuccinimide (NHS) or sulfo-NHS. Allow the reaction to proceed for 15-30 minutes at room temperature to form an NHS ester.
-
Conjugation to the linker: Add a solution of this compound (or a similar Boc-protected diamine linker) to the activated molecule. The reaction is typically carried out in an organic solvent and may require a base (e.g., DIPEA). Monitor the reaction by LC-MS until completion.
-
Purification: Purify the resulting conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC) to remove unreacted starting materials.
Stage 2: Boc Deprotection and Second Conjugation
-
Boc Deprotection: Dissolve the purified conjugate from Stage 1 in an anhydrous solvent such as dichloromethane (B109758) (DCM). Add an excess of an acid, typically trifluoroacetic acid (TFA), at a concentration of 20-50% (v/v). Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the deprotection by LC-MS.
-
Removal of Acid: Evaporate the solvent and TFA under reduced pressure. The resulting amine salt can be used directly or neutralized.
-
Second Conjugation: The newly exposed primary amine can be conjugated to a second molecule containing a suitable reactive group (e.g., an NHS ester, isothiocyanate, or aldehyde for reductive amination). The reaction conditions will depend on the specific chemistry chosen.
-
Final Purification: Purify the final bioconjugate using a suitable method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted components.
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker within a bioconjugate in a biologically relevant matrix.
-
Incubation: Incubate the bioconjugate at a final concentration of 10-100 µg/mL in plasma (e.g., human, mouse, or rat) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the incubation mixture.
-
Quenching: Quench the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact bioconjugate and any released payload or degradation products.[13][14] The stability is often reported as the half-life (t½) of the conjugate in plasma.
Mandatory Visualization
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.
Caption: A typical workflow for a two-stage bioconjugation using a Boc-protected linker.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Relationship between linker hydrophobicity and key ADC properties.
Conclusion
The selection of a bifunctional linker is a critical, multifaceted decision in the design of bioconjugates. This compound, as a representative of hydrophobic aliphatic linkers, offers synthetic versatility and can enhance the cell permeability of the resulting conjugate. However, its hydrophobic nature may present challenges related to solubility and aggregation, particularly with hydrophobic payloads.
In contrast, hydrophilic linkers, such as those containing PEG moieties, have demonstrated significant advantages in improving the pharmacokinetic profiles and in vivo efficacy of ADCs by enhancing solubility and reducing aggregation. For PROTACs, the optimal linker is one that balances hydrophilicity for solubility with sufficient lipophilicity to facilitate cell membrane transit and promote a productive ternary complex formation.
Ultimately, the rational design of bioconjugates requires the empirical evaluation of a variety of linker types and lengths to identify the optimal candidate for a given biological system and therapeutic application. This guide provides a framework for understanding the key trade-offs and a starting point for the informed selection of bifunctional linkers.
References
- 1. precisepeg.com [precisepeg.com]
- 3. This compound, 99733-18-3 | BroadPharm [broadpharm.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Navigating the Analytical Maze: A Comparative Guide to the Validation of tert-Butyl (7-aminoheptyl)carbamate
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Method Validation for a Key PROTAC Linker.
The robust and accurate analysis of bifunctional molecules is paramount in the burgeoning field of targeted protein degradation. Among these, tert-Butyl (7-aminoheptyl)carbamate, a versatile linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), demands rigorous analytical validation to ensure the quality, consistency, and efficacy of the final therapeutic agent. This guide provides a comparative overview of the principal analytical methodologies for the validation of this compound, offering detailed experimental protocols and performance data from analogous compounds to inform your selection of the most appropriate techniques.
At a Glance: Comparing Analytical Techniques
The validation of this compound and related N-Boc protected diamines typically relies on a suite of powerful analytical techniques. High-Performance Liquid Chromatography (HPLC) is a workhorse for purity determination and quantification of non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) excels in identifying and quantifying volatile and semi-volatile impurities, often requiring derivatization to enhance analyte stability. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural confirmation and can be employed for quantitative analysis (qNMR) without the need for a specific reference standard.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification. | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard. |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, |
A Comparative Guide to Analytical Techniques for Confirming the Structure of tert-Butyl (7-aminoheptyl)carbamate Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and quality control process. Tert-butyl (7-aminoheptyl)carbamate and its derivatives are valuable bifunctional linkers and building blocks in medicinal chemistry and materials science. Ensuring the correct structure, particularly the successful and regioselective installation of the tert-butyloxycarbonyl (Boc) protecting group, is paramount.
This guide provides an objective comparison of the primary analytical techniques used for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We present supporting experimental data, detailed methodologies for key experiments, and a logical workflow to guide researchers in their analytical approach.
Comparative Overview of Spectroscopic Techniques
A combination of NMR, MS, and FTIR is typically employed for a comprehensive structural analysis, as each technique provides unique and complementary information.[1]
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and the electronic environment of atoms.[1] | Provides the most comprehensive structural information in solution.[1] | Relatively low sensitivity, requires larger sample amounts, and utilizes more expensive instrumentation.[1] |
| Mass Spectrometry | Molecular weight and fragmentation patterns.[1] | High sensitivity, requiring very small sample amounts.[1] | Can be a destructive technique, and fragmentation patterns can be complex to interpret.[1] |
| FTIR Spectroscopy | Presence of specific functional groups.[1] | Fast, inexpensive, and easy to perform.[1] | Provides limited information about the overall molecular skeleton.[1] |
Quantitative Data Comparison
The following tables summarize the expected quantitative data from each analytical technique for the structural confirmation of this compound.
Table 1: ¹H and ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Assignment (¹H NMR) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ | ~1.44 | Singlet | 9H |
| -CH₂-CH ₂-CH₂-NH₂ | ~1.2-1.4 | Multiplet | 6H |
| -CH₂-CH ₂-NHBoc | ~1.4-1.5 | Multiplet | 2H |
| -CH ₂-NH₂ | ~2.68 | Triplet | 2H |
| -CH ₂-NHBoc | ~3.10 | Quartet | 2H |
| -NH - | ~4.5-5.0 | Broad Singlet | 1H |
| -NH ₂ | ~1.5-2.5 | Broad Singlet | 2H |
| Assignment (¹³C NMR) | Chemical Shift (δ, ppm) |
| -C (CH₃)₃ | ~28.4 |
| Heptyl Chain (-C H₂-) | ~26.5, 29.1, 29.9, 33.8, 40.5 |
| -C H₂-NH₂ | ~42.2 |
| -C (CH₃)₃ | ~79.0 |
| -C =O | ~156.0 |
Note: Chemical shifts are predictive and can vary based on solvent, concentration, and temperature. The characteristic singlet of the tert-butyl group protons is a clear indicator of a successful Boc protection.[2]
Table 2: Mass Spectrometry Fragmentation Data
Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)
| m/z Value | Assignment | Description |
| 231.21 | [M+H]⁺ | Molecular ion peak (Protonated) |
| 175.15 | [M+H - C₄H₈]⁺ | Loss of isobutylene (B52900) (56 Da) from the tert-butyl group. |
| 131.14 | [M+H - Boc]⁺ | Loss of the entire Boc group (100 Da) through the combined elimination of isobutylene and carbon dioxide.[3] |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation |
A prominent fragmentation pathway for Boc-protected amines involves the cleavage of the tert-butyl group, resulting in a characteristic [M-57]⁺ peak.[1]
Table 3: FTIR Spectroscopy Absorption Data
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed in tert-Butyl Carbamate (B1207046) Derivatives (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3500-3300 (two bands for primary amine) | ~3360, ~3290 | Confirms the presence of the primary amine (-NH₂).[4] |
| N-H Stretch (Carbamate) | 3450-3250 | ~3340 | Confirms the presence of the secondary amine in the carbamate. |
| C-H Stretch (Alkyl) | 3000-2850 | ~2930, ~2855 | Indicates the aliphatic heptyl chain and tert-butyl group. |
| C=O Stretch (Carbamate) | 1725-1680 | ~1690-1710 | Strong absorption confirming the carbamate carbonyl group.[5][6] |
| N-H Bend (Amine) | 1650-1580 | ~1600 | Scissoring vibration of the primary amine.[4] |
| N-H Bend (Carbamate) | 1550-1510 | ~1520 | Confirms the N-H bond of the carbamate.[5] |
| C-N Stretch | 1250-1020 | ~1170 | Indicates the C-N bond of the carbamate. |
Experimental Protocols
Protocol 1: NMR Spectroscopy
Objective: To acquire high-quality ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Sample of this compound derivative (5-20 mg)
-
High-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) internal standard
-
5 mm NMR tube
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg for ¹H NMR or 20 mg for ¹³C NMR of the sample and dissolve it in ~0.6 mL of deuterated solvent in a clean vial.[2][7] Add a small amount of TMS as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[2]
-
Acquire the ¹H spectrum using standard parameters (e.g., 16-64 scans, 2-4 second acquisition time, 1-5 second relaxation delay).[2]
-
Acquire the ¹³C spectrum, which will require a greater number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Perform phase and baseline corrections, and calibrate the chemical shift scale using the TMS peak. Integrate the peaks in the ¹H spectrum to determine proton ratios.[2]
Protocol 2: Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
HPLC-grade solvent (e.g., acetonitrile (B52724), methanol) with 0.1% formic acid
-
Sample of this compound derivative
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in the mobile phase.
-
Instrumentation and Conditions (ESI-MS):
-
HPLC System: Use a standard C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) as the mobile phase.
-
Mass Spectrometer: Operate in positive ion mode.[8]
-
Interface Capillary Voltage: Set to approximately 3200-4500 V.[8]
-
Dry Gas: Use nitrogen.[8]
-
Interface Temperature: Set to ~180°C.[8]
-
-
Data Acquisition: Inject the sample into the LC-MS system. Acquire full scan data to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the molecular ion peak to obtain the fragmentation pattern. The use of soft ionization techniques can help avoid premature cleavage of the Boc group.[9]
Protocol 3: FTIR Spectroscopy (ATR)
Objective: To identify the key functional groups present in the molecule.
Materials:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Sample of this compound derivative
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Scan: Ensure the ATR crystal is clean and collect a background spectrum. This will be subtracted from the sample spectrum.[4]
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.[4]
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[4]
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.[4]
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive analysis and structural confirmation of this compound derivatives.
This workflow begins with the synthesized product, which is then subjected to parallel analysis by FTIR, MS, and NMR. Each technique provides critical data points that must be consistent with the expected structure. If any analysis yields contradictory results, a re-evaluation of the synthesis or further purification is warranted. Only when all spectroscopic data are in agreement is the structure considered confirmed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate [mdpi.com]
- 9. researchgate.net [researchgate.net]
The PROTAC and ADC Linker Landscape: A Comparative Analysis of tert-Butyl (7-aminoheptyl)carbamate and Alternatives
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of potent and effective targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker, which connects the targeting moiety to the functional payload, is not merely a spacer but a key determinant of a molecule's efficacy, stability, and pharmacokinetic properties. This guide provides a comparative analysis of tert-Butyl (7-aminoheptyl)carbamate, a C7 aliphatic linker, against other common alternatives, supported by experimental data from various studies.
The Role of the Linker in Targeted Therapies
In both PROTACs and ADCs, the linker's length, flexibility, and chemical composition are paramount. An ideal linker must:
-
For PROTACs: Facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, leading to efficient ubiquitination and degradation of the target.[1]
-
For ADCs: Remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient payload release at the tumor site.[2]
-
For both: Possess physicochemical properties that contribute to favorable solubility, cell permeability, and overall pharmacokinetics.[3][4]
Comparative Analysis of Linker Types
The most common classes of linkers used in PROTAC and ADC development are aliphatic chains and polyethylene (B3416737) glycol (PEG) chains. This compound is a prime example of a hydrophobic, flexible aliphatic linker.[5]
Table 1: General Characteristics of Aliphatic vs. PEG Linkers
| Feature | Aliphatic Linkers (e.g., this compound) | PEG Linkers |
| Composition | Hydrocarbon chains (-CH2-)n | Repeating ethylene (B1197577) glycol units (-CH2CH2O-)n |
| Polarity | Hydrophobic | Hydrophilic |
| Solubility | Generally lower aqueous solubility, which can be a challenge.[4] | Generally higher aqueous solubility, which can prevent aggregation.[4][6] |
| Cell Permeability | Can enhance passive permeability due to hydrophobicity.[3] | May reduce passive permeability but can improve overall cell entry by enhancing solubility.[3] |
| Flexibility | High conformational flexibility. | High conformational flexibility, with the ability to engage in hydrogen bonding.[3] |
| Metabolic Stability | Generally considered metabolically stable.[1] | Can be susceptible to oxidative metabolism.[3] |
| Synthesis | Synthetically accessible and chemically stable.[1] | Can be more challenging and costly to synthesize.[1] |
Performance in PROTAC Assays: The Impact of Linker Length
The optimal linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation. A linker that is too short may lead to steric hindrance, while one that is too long may result in an unproductive ternary complex.[7]
Table 2: Representative Data on Aliphatic Linker Length and PROTAC Efficacy
Note: The following data is synthesized from different studies and should be interpreted as illustrative of general trends rather than a direct head-to-head comparison.
| Target Protein | Linker Length (Alkyl Chain) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK | ~C5 (varied PEG/alkyl) | 1-40 | Not Specified | Ramos | [8] |
| TBK1 | < 12 atoms | No Degradation | - | Not Specified | [8] |
| TBK1 | 12-29 atoms | Submicromolar | >90 | Not Specified | [8] |
| TBK1 | 21 atoms (optimal) | 3 | 96 | Not Specified | [8] |
Table 3: Representative Data on PEG Linker Length and PROTAC Efficacy
| Target Protein | Linker Length (PEG) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | PEG3 | 55 | 85 | MV4-11 | [9] |
| BRD4 | PEG4 | 20 | 95 | MV4-11 | [9] |
| BRD4 | PEG5 (optimal) | 15 | >98 | MV4-11 | [9] |
| BRD4 | PEG6 | 30 | 92 | MV4-11 | [9] |
| ERα | 12 atoms | Effective | Not Specified | MCF7 | [7] |
| ERα | 16 atoms | More Potent | Not Specified | MCF7 | [7] |
These tables illustrate that for a given target, there is often an optimal linker length to maximize degradation potency. For instance, in the case of BRD4 degradation, a PEG5 linker was found to be the most effective.[9]
Performance in ADC Assays: Stability and Cytotoxicity
In ADCs, the linker's primary role is to ensure stability in circulation and efficient payload release in the tumor. Hydrophobic linkers can increase the risk of ADC aggregation and rapid clearance, whereas hydrophilic linkers like PEG can improve the therapeutic index.[4][10]
Table 4: Impact of Linker Hydrophilicity on ADC Properties
| Property | Hydrophobic Linker (Alkyl-based) | Hydrophilic Linker (PEG-based) | Reference |
| Aggregation | Higher propensity for aggregation, especially at high Drug-to-Antibody Ratios (DAR). | Reduced aggregation, allowing for higher DAR.[6] | [11] |
| Pharmacokinetics | Can lead to faster plasma clearance. | Generally leads to a longer circulation half-life.[12] | [4] |
| In Vivo Efficacy | Efficacy can be limited by poor PK and aggregation. | Often demonstrates improved tumor suppression and animal tolerability.[10] | [4] |
Visualizing Key Concepts and Workflows
To better understand the principles discussed, the following diagrams illustrate the PROTAC mechanism of action, a generalized structure of the linkers, and a typical experimental workflow for their evaluation.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: Comparison of aliphatic and PEG linker structures.
Caption: General experimental workflow for comparative linker analysis.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of different linkers. Below are detailed methodologies for key assays.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This assay is the gold standard for quantifying the degradation of a target protein induced by a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
For a dose-response experiment, treat the cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.
-
Protocol 2: MTT Assay for ADC Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding:
-
Seed target cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.[13]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a relevant control (e.g., unconjugated antibody or free payload).
-
Add the diluted ADCs to the cells and incubate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).[13]
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[14] Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the ADC concentration and use a non-linear regression model to determine the IC50 (half-maximal inhibitory concentration).
-
Protocol 3: Plasma Stability Assay for ADCs (ELISA-based)
This assay assesses the stability of the linker by quantifying the amount of intact ADC in plasma over time.[15]
-
ADC Incubation:
-
Incubate the ADC at a fixed concentration in plasma from the species of interest (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
-
ELISA Procedure:
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Block the plate to prevent non-specific binding.
-
Add the plasma samples to the wells. The intact ADC will bind to the coated antigen.
-
Wash the plate and add an enzyme-conjugated secondary antibody that specifically recognizes the payload. This will only detect ADCs with the payload still attached.
-
Add a chromogenic substrate and measure the absorbance.
-
-
Data Analysis:
-
Generate a standard curve with known concentrations of the intact ADC.
-
Calculate the concentration of intact ADC in each plasma sample at each time point.
-
Plot the percentage of intact ADC remaining over time to determine the stability profile and half-life of the ADC in plasma.
-
Conclusion
The choice of linker is a critical, multifaceted decision in the development of PROTACs and ADCs. While this compound and other aliphatic linkers offer synthetic tractability and can enhance cell permeability, their hydrophobicity may pose challenges for solubility and in vivo stability. Hydrophilic PEG linkers, conversely, can improve pharmacokinetics and reduce aggregation but may decrease passive cell permeability. The optimal linker is not universal; it must be empirically determined for each specific therapeutic construct, taking into account the properties of the target, the payload, and the desired clinical application. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different linker technologies, enabling the rational design of the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert -Butyl (7-aminoheptyl)carbamate, PROTAC Bioconjugation [sigmaaldrich.com]
- 6. adcreview.com [adcreview.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
The Strategic Advantage of tert-Butyl (7-aminoheptyl)carbamate in Bifunctional Linker Design
In the landscape of modern drug discovery, particularly in the development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic efficacy. Among the diverse array of available linkers, tert-Butyl (7-aminoheptyl)carbamate, a heterobifunctional linker featuring a seven-carbon alkyl chain, offers a unique combination of properties that can be advantageous over similar compounds with shorter or longer alkyl chains. This guide provides an objective comparison of this compound with its counterparts, supported by an analysis of experimental data and detailed protocols for key evaluative assays.
Core Principles of Bifunctional Linkers in Drug Design
Bifunctional linkers serve as the crucial bridge in chimeric molecules, connecting a target-binding moiety to an effector molecule, such as an E3 ligase ligand in a PROTAC. The composition and length of this linker profoundly influence the molecule's overall properties, including its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The alkyl chain of tert-Butyl (aminoheptyl)carbamate and its analogues provides flexibility, while the terminal functional groups—a primary amine and a Boc-protected amine—allow for sequential and controlled conjugation to the other components of the chimera.
Comparative Analysis of Alkyl Chain Length
The length of the alkyl chain in a bifunctional linker is a key parameter that must be optimized for each specific biological target. The seven-carbon chain of this compound often represents a favorable balance between the properties of shorter and longer chain analogues.
Advantages over Shorter Chain Analogues (e.g., C3, C5):
-
Optimal Ternary Complex Formation: A longer linker can provide the necessary flexibility and reach to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient protein degradation by PROTACs.[][2] Shorter linkers may impose conformational constraints that hinder this interaction.
-
Enhanced Physicochemical Properties: While longer alkyl chains increase lipophilicity, the C7 chain can offer a balanced profile that improves membrane permeability without significantly compromising aqueous solubility to the point of aggregation or poor bioavailability.[]
Advantages over Longer Chain Analogues (e.g., C8, C10):
-
Reduced "Hook Effect": Excessively long linkers can sometimes promote the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) over the desired ternary complex, leading to a phenomenon known as the "hook effect" and reduced efficacy at higher concentrations. The C7 linker can help mitigate this by maintaining an optimal distance for ternary complex formation.
-
Improved Pharmacokinetics: While longer alkyl chains can increase metabolic susceptibility, the C7 linker often provides a good balance of stability and functionality.
Data Presentation: Comparative Physicochemical and Performance Properties
The following table summarizes the key properties of this compound and its common analogues. The performance data is representative and can vary depending on the specific biological target and experimental conditions.
| Property | tert-Butyl (3-aminopropyl)carbamate (C3) | tert-Butyl (5-aminopentyl)carbamate (C5) | This compound (C7) | tert-Butyl (8-aminooctyl)carbamate (C8) |
| Molecular Weight ( g/mol ) | 174.24 | 202.30 | 230.35 | 244.38 |
| LogP (predicted) | ~1.3 | ~2.1 | ~2.9 | ~3.3 |
| Aqueous Solubility | Higher | Moderate | Moderate-Low | Lower |
| Membrane Permeability | Lower | Moderate | Higher | High |
| PROTAC Degradation Efficacy (DC50) | Target Dependent | Target Dependent | Potentially Optimal for Certain Targets | Target Dependent |
| Ternary Complex Stability | May be constrained | Favorable for some targets | Often enables stable complex formation | Risk of unproductive complexes |
Experimental Protocols
To empirically determine the optimal linker for a specific application, a series of well-defined experiments are essential. Below are detailed methodologies for key assays used to evaluate and compare the performance of bifunctional linkers like this compound.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the levels of a target protein following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTACs with different linker lengths (C3, C5, C7, C8)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[2]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies for the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[3]
-
Signal Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
Protocol 2: Ternary Complex Formation Assay (Time-Resolved FRET)
This assay quantifies the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Materials:
-
His-tagged target protein of interest (POI)
-
GST-tagged E3 ligase
-
Anti-His antibody labeled with a FRET donor (e.g., Terbium)
-
Anti-GST antibody labeled with a FRET acceptor (e.g., d2)
-
PROTACs with different linker lengths
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTACs in the assay buffer.
-
Assay Plate Setup: Add the diluted PROTAC solutions to the wells of a microplate.
-
Protein Addition: Add a mixture of the His-tagged POI and GST-tagged E3 ligase to each well.
-
Antibody Addition: Add a mixture of the donor- and acceptor-labeled antibodies.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the dose-response curves to determine the EC50 for ternary complex formation for each PROTAC.[4]
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTAC linkers.
References
A Researcher's Guide to Assessing the Purity of Synthesized tert-Butyl (7-aminoheptyl)carbamate
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the reliability of experimental outcomes and the quality of final products. tert-Butyl (7-aminoheptyl)carbamate, a versatile bifunctional linker molecule, is frequently utilized in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of the essential analytical techniques for assessing the purity of synthesized this compound, alongside a comparison with alternative linker molecules and detailed experimental protocols.
Purity Assessment of this compound
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. The choice of technique depends on the desired level of accuracy, the nature of potential impurities, and the available instrumentation.
Comparison of Analytical Methods:
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and a mobile phase. | Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification and quantification. | Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard. |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) | Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm) | Not applicable |
| Key Advantages | - High resolution and accuracy- Suitable for non-volatile and thermally labile compounds | - High sensitivity and selectivity- Excellent for identifying volatile impurities and residual solvents | - Primary ratio method, providing high accuracy- Non-destructive- No analyte-specific reference standard needed |
| Key Limitations | - Requires chromophoric impurities for UV detection, or a universal detector like a Charged Aerosol Detector (CAD) | - The analyte must be volatile or amenable to derivatization- Potential for thermal degradation of the carbamate (B1207046) moiety | - Lower sensitivity compared to chromatographic methods |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector or a Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
-
0-20 min, 10-90% B
-
20-25 min, 90% B
-
25-26 min, 90-10% B
-
26-30 min, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for carbamate end absorption) or CAD.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents from the synthesis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injector Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This is a primary analytical method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have at least one signal that is well-resolved from the analyte signals.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Analysis: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_IS = Purity of the internal standard.
Expected Analytical Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - A sharp singlet at ~1.4 ppm integrating to 9 protons (tert-butyl group).- A triplet at ~3.0-3.1 ppm integrating to 2 protons (methylene adjacent to the carbamate nitrogen).- A triplet at ~2.6-2.7 ppm integrating to 2 protons (methylene adjacent to the free amine).- A broad multiplet between 1.2-1.6 ppm for the remaining methylene (B1212753) protons. |
| ¹³C NMR | - A signal around 156 ppm for the carbamate carbonyl carbon.- A signal around 79 ppm for the quaternary carbon of the tert-butyl group.- A signal around 28 ppm for the methyl carbons of the tert-butyl group.- Multiple signals in the aliphatic region (25-45 ppm) for the heptyl chain carbons. |
| Mass Spec. | - Expected [M+H]⁺ of approximately 231.2 m/z.- Common fragmentation includes the loss of isobutylene (B52900) (56 Da) from the tert-butyl group. |
Comparison with Alternative Linker Molecules
This compound is one of several bifunctional linkers used in drug discovery. The choice of linker can significantly impact the properties of the final molecule.
| Linker Molecule | Structure | Key Features |
| This compound | CC(C)(C)OC(=O)NCCCCCCCN | Long, flexible alkyl chain. |
| tert-Butyl (3-aminopropyl)carbamate | CC(C)(C)OC(=O)NCCCN | Shorter, more rigid linker. |
| tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate | CC(C)(C)OC(=O)NCCOCCN | Introduction of an ether linkage to improve solubility. |
| 4-(2-Aminoethyl)aniline | NCCC1=CC=C(N)C=C1 | Aromatic core for increased rigidity. |
Potential Impurities in Synthesis
The most common route to this compound is the mono-Boc protection of 1,7-diaminoheptane. This reaction can lead to several impurities that need to be monitored.
-
1,7-Diaminoheptane (Starting Material): Incomplete reaction can leave unreacted starting material.
-
Di-tert-butyl heptane-1,7-diylbiscarbamate (Di-Boc Adduct): Over-reaction can lead to the formation of the di-protected product.
-
Residual Solvents: Solvents used in the synthesis and purification (e.g., dichloromethane, methanol, ethyl acetate) may be present.
Visualizing the Analytical Workflow
Caption: Experimental workflow for purity assessment.
Logical Diagram for Method Selection
Caption: Decision tree for analytical method selection.
A Spectroscopic Comparison of tert-Butyl (7-aminoheptyl)carbamate and its Analogues for Drug Development Professionals
A detailed guide to the spectral characteristics of mono-Boc-protected diamines, crucial building blocks in the synthesis of targeted therapeutics and diagnostics.
In the landscape of modern drug discovery and development, precise molecular characterization is fundamental. This guide offers a comprehensive spectroscopic comparison of tert-Butyl (7-aminoheptyl)carbamate and its analogues with varying aliphatic chain lengths. These compounds are pivotal linkers in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), which leverage the cell's own machinery to degrade disease-causing proteins. An in-depth understanding of their spectroscopic signatures is essential for researchers in organic synthesis, medicinal chemistry, and pharmacology to ensure the identity, purity, and quality of these critical building blocks.
This guide provides a comparative analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound and its analogues. Detailed experimental protocols for these analytical techniques are also presented to aid in reproducible research.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogues. The data highlights the characteristic spectral features of the tert-butyloxycarbonyl (Boc) protecting group and the influence of the alkyl chain length on the spectral properties.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Boc (-C(CH₃)₃) (s, 9H) | -CH₂-NHBoc (t, 2H) | -CH₂-NH₂ (t, 2H) | Alkyl Chain (-CH₂-)n (m) | NH₂ (s, 2H) | NH (t, 1H) |
| tert-Butyl (5-aminopentyl)carbamate (C5) | ~1.44 | ~3.10 | ~2.68 | ~1.3-1.6 | ~1.3 (br) | ~4.6 (br) |
| tert-Butyl (6-aminohexyl)carbamate (C6) | ~1.44 | ~3.09 | ~2.67 | ~1.2-1.5 | ~1.2 (br) | ~4.5 (br) |
| This compound (C7) | ~1.44 | ~3.09 | ~2.67 | ~1.2-1.5 | ~1.2 (br) | ~4.5 (br) |
| tert-Butyl (8-aminooctyl)carbamate (C8) | ~1.44 | ~3.09 | ~2.67 | ~1.2-1.5 | ~1.2 (br) | ~4.5 (br) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Boc C (CH₃)₃ | Boc -C (CH₃)₃ | Boc C =O | -C H₂-NHBoc | -C H₂-NH₂ | Alkyl Chain (-C H₂-)n |
| tert-Butyl (5-aminopentyl)carbamate (C5) | ~28.4 | ~79.0 | ~156.1 | ~40.4 | ~42.1 | ~24.0, ~30.0, ~32.5 |
| tert-Butyl (6-aminohexyl)carbamate (C6) | ~28.4 | ~79.0 | ~156.1 | ~40.5 | ~42.2 | ~26.5, ~26.6, ~30.1, ~33.8 |
| This compound (C7) | ~28.4 | ~79.0 | ~156.1 | ~40.5 | ~42.2 | ~26.6, ~26.8, ~29.2, ~30.1, ~33.8 |
| tert-Butyl (8-aminooctyl)carbamate (C8) | ~28.4 | ~79.0 | ~156.1 | ~40.5 | ~42.2 | ~26.7, ~26.9, ~29.3, ~29.4, ~30.1, ~33.8 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Vibrational Mode | This compound & Analogues |
| N-H (Amine) | Stretch | ~3370, ~3290 (two bands) |
| N-H (Carbamate) | Stretch | ~3340 |
| C-H (Alkyl) | Stretch | ~2930, ~2855 |
| C=O (Carbamate) | Stretch | ~1690 |
| N-H (Amine) | Bend | ~1600 |
| N-H (Carbamate) | Bend | ~1520 |
| C-O (Carbamate) | Stretch | ~1170 |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| tert-Butyl (5-aminopentyl)carbamate (C5) | 202 | 146, 103, 86, 57 |
| tert-Butyl (6-aminohexyl)carbamate (C6) | 216 | 160, 117, 100, 57 |
| This compound (C7) | 230 | 174, 131, 114, 57 |
| tert-Butyl (8-aminooctyl)carbamate (C8) | 244 | 188, 145, 128, 57 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CHCl₃).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: Acquire the mass spectrum using an electron ionization (EI) mass spectrometer.
-
Parameters:
-
Ionization energy: 70 eV
-
Mass range: m/z 40-400
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (B52900) (56 Da) and the entire Boc group (100 Da).[1]
Visualizations
The following diagrams illustrate the general workflow for the synthesis of a PROTAC using a Boc-protected diamine linker and the overall process of spectroscopic analysis.
Caption: Workflow for PROTAC synthesis using a Boc-protected diamine linker.
Caption: General workflow for spectroscopic analysis of synthesized compounds.
References
The Pivotal Role of Linkers in Modulating Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker in a complex bioactive molecule, such as a Proteolysis Targeting Chimera (PROTAC) or an Antibody-Drug Conjugate (ADC), is far more than an inert spacer. Its chemical composition, length, and stability are critical determinants of the molecule's overall biological activity, influencing everything from solubility and cell permeability to target engagement and therapeutic efficacy. This guide provides an objective comparison of how different linker strategies impact the performance of these molecules, supported by experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological pathways.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from representative studies, illustrating the impact of linker selection on the biological activity of PROTACs and ADCs.
PROTACs: Impact of Linker Length and Composition on Protein Degradation
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein. A lower DC50 indicates greater potency.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observations |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | Linker is too short to facilitate a productive ternary complex. |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | Optimal linker length for potent and efficacious degradation.[1] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | Longer linker leads to a decrease in degradation potency.[1] |
| BRD4 | Alkyl | 9 | Potent Degradation | >90 | Alkyl linkers can be highly effective degraders. |
| BRD4 | PEG | 9 | Weak Degradation | <20 | Direct replacement of an alkyl linker with a PEG linker of the same length can inhibit PROTAC activity.[1] |
| SOS1 | Methylene | 4 | Less Potent | - | Demonstrates the sensitivity of degradation to small changes in linker length. |
| SOS1 | Methylene | 5 | 15.7 | 100 | The optimal linker length for complete protein degradation.[2] |
| SOS1 | Methylene | 6 | Less Potent | - | A slight increase in length from the optimum reduces efficacy.[2] |
Antibody-Drug Conjugates (ADCs): Impact of Linker Cleavability on Cytotoxicity
The in vitro efficacy of an ADC is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to kill 50% of the target cells.
| ADC Configuration | Linker Type | Target Cell Line | IC50 (ng/mL) | Key Findings |
| anti-EpCAM-CX-DM1 | Cleavable (Peptide) | Calu-3 | ~10 | More potent than the non-cleavable counterpart in this cell line.[3] |
| anti-EpCAM-SMCC-DM1 | Non-cleavable (Thioether) | Calu-3 | ~50 | Demonstrates that linker choice significantly impacts cytotoxicity.[3] |
| anti-EGFR-CX-DM1 | Cleavable (Peptide) | HSC-2 | ~5 | Shows enhanced potency with a cleavable linker against this cell line.[3] |
| anti-EGFR-SMCC-DM1 | Non-cleavable (Thioether) | HSC-2 | ~25 | Highlights the context-dependent nature of linker performance.[3] |
| Trastuzumab-MMAE | Cleavable (Val-Cit) | HER2+ (SK-BR-3) | 10-50 | Representative potency for a clinically relevant cleavable linker ADC.[4] |
| Trastuzumab-DM1 (Kadcyla®) | Non-cleavable (Thioether) | HER2+ (SK-BR-3) | 30-100 | Generally higher plasma stability and a favorable safety profile.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of molecules with different linkers.
Western Blotting for PROTAC-Mediated Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and incubate on ice for 30 minutes.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay kit.[6]
-
-
Sample Preparation and SDS-PAGE:
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[6]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[6]
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the ADC or small molecule for a specified period (e.g., 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).[4]
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used.[4]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression.
-
Cell Permeability Assay (Caco-2)
The Caco-2 permeability assay is the gold standard for predicting human oral drug absorption.
-
Cell Culture:
-
Seed Caco-2 cells onto collagen-coated Transwell® inserts and culture for 21-25 days to allow for differentiation into a monolayer mimicking the intestinal epithelium.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed transport buffer (e.g., HBSS).
-
Prepare the dosing solution of the test compound in the transport buffer.
-
For Apical to Basolateral (A-B) transport, add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For Basolateral to Apical (B-A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for up to 2 hours.
-
Collect samples from both the apical and basolateral chambers at specified time points.
-
-
Sample Analysis:
-
Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
The efflux ratio (Papp B-A / Papp A-B) can also be calculated to determine if the compound is a substrate of efflux transporters.
-
Mandatory Visualization
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugate (ADC) Internalization and Payload Release
Caption: ADC internalization and payload release pathway.
References
The Strategic Selection of Alkyl Carbamate Linkers in Research: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy and cost of their research. Among the diverse array of available options, tert-Butyl (7-aminoheptyl)carbamate and its shorter-chain analogs are workhorse molecules in the construction of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive cost-benefit analysis of using this compound in comparison to its alternatives, supported by experimental data and detailed protocols to inform strategic research and development decisions.
Performance Comparison: The Impact of Alkyl Chain Length
The primary function of linkers like this compound is to connect a targeting moiety to an effector molecule, such as a cytotoxic drug or an E3 ligase ligand in the case of PROTACs. The length of the alkyl chain in these carbamate (B1207046) linkers is not a trivial parameter; it plays a crucial role in the biological activity and stability of the final conjugate.
While direct, head-to-head experimental data for every conceivable application is not always available, a growing body of literature on PROTAC and ADC development highlights a clear trend: linker length significantly influences the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) and the overall efficacy of the molecule.[1][2][3][4] An optimal linker length is essential for productive ternary complex formation, as a linker that is too short may cause steric hindrance, while one that is too long might not effectively bring the two proteins into the necessary proximity for a biological effect.[3]
Table 1: Quantitative Comparison of Alkyl Carbamate Linkers
| Feature | tert-Butyl (3-aminopropyl)carbamate | tert-Butyl (5-aminopentyl)carbamate | This compound |
| Molecular Weight | 174.24 g/mol [5][6] | 202.29 g/mol [7][8] | 230.35 g/mol [9] |
| Alkyl Chain Length | 3 carbons | 5 carbons | 7 carbons |
| Cost (per gram) | ~$3.40 - $10[5][10][11][12] | ~$8 - $20[7][8][13][14] | ~$1150[9][15][16] |
| Flexibility | Lower | Moderate | Higher |
| Potential for Ternary Complex Optimization | Less versatile | Versatile | Highly versatile |
| Reported Efficacy in PROTACs | Effective in certain systems[1] | Often a good starting point | Can achieve superior degradation in some cases[2] |
Cost-Benefit Analysis: Balancing Price and Performance
The selection of an appropriate linker is a careful balance between cost and the desired performance characteristics. As evidenced in Table 1, there is a significant cost differential between the shorter and longer chain alkyl carbamates.
-
tert-Butyl (3-aminopropyl)carbamate: As the most affordable option, it is an excellent choice for initial proof-of-concept studies or when prior research indicates that a shorter linker is optimal for the specific target and E3 ligase combination.
-
tert-Butyl (5-aminopentyl)carbamate: This linker offers a moderate increase in flexibility and length at a still reasonable cost. It represents a good compromise for many systems and is a logical next step when a slightly longer linker is hypothesized to improve efficacy.
-
This compound: The significantly higher cost of this longer linker necessitates a more strategic application. It is best reserved for situations where shorter linkers have proven suboptimal and there is a strong rationale to believe that increased linker length and flexibility will lead to a substantial improvement in the desired biological outcome, such as enhanced protein degradation in a PROTAC system. The investment in a longer linker can be justified if it leads to a more potent and ultimately more valuable therapeutic candidate.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers in research. Below are representative protocols for the synthesis of a PROTAC using an alkyl carbamate linker and a general bioconjugation workflow.
Protocol 1: Synthesis of a PROTAC using an Alkyl Carbamate Linker
This protocol outlines the general steps for synthesizing a PROTAC by coupling a target protein ligand and an E3 ligase ligand using an amino-alkyl-carbamate linker.
Materials:
-
Target protein ligand with a carboxylic acid functional group (Ligand-COOH)
-
E3 ligase ligand with a functional group for coupling
-
tert-Butyl (X-aminoalkyl)carbamate (where X = 3, 5, or 7)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reagents for the final coupling step to the E3 ligase ligand
Procedure:
-
Amide Coupling:
-
Dissolve Ligand-COOH (1 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3 eq) and stir for 10 minutes.
-
Add a solution of tert-Butyl (X-aminoalkyl)carbamate (1.1 eq) in DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified product in DCM.
-
Add TFA (20-50% v/v) at 0°C.
-
Stir the reaction for 1-2 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine salt is often used directly in the next step.
-
-
Final Coupling to E3 Ligase Ligand:
-
The deprotected amine can then be coupled to the E3 ligase ligand using appropriate conjugation chemistry (e.g., another amide coupling, reductive amination, etc.), depending on the functional group present on the E3 ligase ligand.[17]
-
Protocol 2: General Bioconjugation to a Protein
This protocol describes a general workflow for conjugating a small molecule functionalized with an alkyl carbamate linker to a protein, such as an antibody.
Materials:
-
Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., PBS pH 7.4)
-
Small molecule-linker conjugate with an NHS-ester reactive group
-
Quenching buffer (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL).
-
Dissolve the small molecule-linker-NHS ester conjugate in a small amount of anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the small molecule-linker-NHS ester solution to the stirring protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate from unconjugated small molecule-linker and other reaction components using size-exclusion chromatography.
-
-
Characterization:
-
Characterize the purified conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.
-
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. tert-Butyl (3-aminopropyl)carbamate, 75178-96-0 | BroadPharm [broadpharm.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]
- 8. Synthonix, Inc > 51644-96-3 | tert-Butyl (5-aminopentyl)carbamate [synthonix.com]
- 9. medkoo.com [medkoo.com]
- 10. tert-Butyl (3-aminopropyl)carbamate | CAS:75178-96-0 | AxisPharm [axispharm.com]
- 11. chemscene.com [chemscene.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tert-Butyl (5-aminopentyl)carbamate (CAS/ID No. 51644-96-3) | Reagentia [reagentia.eu]
- 14. tert-Butyl (5-aminopentyl)carbamate | CAS:51644-96-3 | AxisPharm [axispharm.com]
- 15. CheMondis Marketplace [chemondis.com]
- 16. fluorochem.co.uk [fluorochem.co.uk]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Synthetic Routes Utilizing tert-Butyl (7-aminoheptyl)carbamate and Its Analogs in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the strategic design of Proteolysis-Targeting Chimeras (PROTACs) is paramount. The linker connecting the target protein ligand and the E3 ligase binder is a critical determinant of a PROTAC's efficacy, influencing its stability, cell permeability, and the geometry of the ternary complex. This guide provides an objective comparison of synthetic routes involving the versatile linker building block, tert-Butyl (7-aminoheptyl)carbamate, and explores alternative strategies for the synthesis of potent protein degraders.
Synthesis of the Bifunctional Linker: this compound
The selective synthesis of mono-protected diamines like this compound is a foundational step in the construction of many PROTACs. Two primary methodologies are highlighted below, offering a choice between a classical batch approach and a modern continuous-flow method.
Comparative Synthesis Data for Mono-Boc-Protected Diamines
| Method | Key Reagents | Typical Yield | Reaction Time | Scale | Key Advantages |
| Route 1: Selective Protonation | 1,7-Diaminoheptane (B1222138), Me3SiCl or SOCl2, (Boc)2O | 65-87% | ~2 hours | Lab-scale | Simple, cost-effective reagents, "one-pot" procedure |
| Route 2: Microreactor Technology | Diamine, (Boc)2O in a continuous flow setup | ~45% | Minutes | Lab to Pilot | Precise control, improved safety, potential for higher throughput |
Experimental Protocols
Route 1: Selective Mono-Boc Protection via in situ HCl Generation
This method relies on the selective protonation of one amine group in a symmetrical diamine, rendering it less nucleophilic and directing the subsequent Boc protection to the free amine.
-
Protonation: To a solution of 1,7-diaminoheptane (1.0 eq) in anhydrous methanol (B129727) at 0°C, slowly add chlorotrimethylsilane (B32843) (Me3SiCl, 1.0 eq). The in situ generation of HCl forms the mono-hydrochloride salt of the diamine.
-
Boc Protection: To the solution from step 1, add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)2O, 1.0 eq) in methanol.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: The reaction mixture is typically concentrated, and the product is isolated through an extractive work-up followed by column chromatography to yield the pure this compound.
Route 2: Continuous Flow Synthesis in a Microreactor
Microreactor technology offers precise control over reaction parameters, which can be leveraged to favor the formation of the mono-protected product over the di-protected byproduct.
-
Stream Preparation: Prepare two separate solutions: one of 1,7-diaminoheptane in a suitable solvent (e.g., methanol) and another of (Boc)2O in the same solvent.
-
Reaction: Pump the two streams into a T-mixer, where they combine and enter a heated or cooled coil reactor. The stoichiometry, residence time, and temperature are carefully controlled to optimize the yield of the mono-Boc product.
-
Collection and Purification: The output stream is collected, and the product is isolated by solvent evaporation and subsequent purification, often with a reduced need for extensive chromatography due to the cleaner reaction profile.
Application in PROTAC Synthesis: A Comparative Case Study
To illustrate the utility of this compound and to compare it with alternative linkers, we will examine the synthesis of a BRD4-targeting PROTAC. The general synthetic strategy involves the sequential coupling of the linker with the VHL ligand and the BRD4 inhibitor, JQ1.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of PROTAC action and a typical synthetic workflow.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General synthetic workflow for PROTAC synthesis.
Alternative Synthetic Routes for a BRD4-Targeting PROTAC
Below we compare the synthesis of a BRD4-targeting PROTAC using a flexible C7 alkyl linker derived from this compound and an alternative approach using a more rigid piperazine-based linker.
Comparative Data for BRD4 PROTAC Synthesis
| Route | Linker Type | Key Coupling Reagents | Overall Yield | Key Performance Aspects of Final PROTAC |
| Route A | C7 Alkyl (Flexible) | HATU, DIPEA | 30-40% | High flexibility may allow for multiple binding modes, potentially impacting ternary complex stability. |
| Route B | Piperazine (B1678402) (Rigid) | HATU, DIPEA | 35-45% | Increased rigidity can pre-organize the molecule for optimal binding, potentially improving cell permeability and metabolic stability. |
Experimental Protocols for PROTAC Synthesis
Route A: Synthesis using this compound
-
First Amide Coupling: To a solution of the VHL ligand (1.0 eq) and HATU (1.1 eq) in DMF, add DIPEA (3.0 eq) followed by this compound (1.2 eq). Stir at room temperature for 1-2 hours. Purify the intermediate by column chromatography.
-
Boc Deprotection: Dissolve the intermediate from step 1 in a solution of 4M HCl in dioxane or trifluoroacetic acid in dichloromethane. Stir at room temperature for 1 hour. Concentrate under reduced pressure.
-
Second Amide Coupling: To a solution of the deprotected intermediate from step 2 and the JQ1 carboxylic acid derivative (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 1-2 hours.
-
Purification: Purify the final PROTAC by preparative HPLC to yield the desired product.
Route B: Synthesis using a Piperazine-Based Linker
-
First Coupling: React mono-Boc-piperazine with an activated VHL ligand derivative under standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Boc Deprotection: Remove the Boc protecting group using TFA or HCl as described in Route A.
-
Second Coupling: Couple the deprotected piperazine-VHL intermediate with the JQ1 carboxylic acid derivative using HATU and DIPEA.
-
Purification: Purify the final product using preparative HPLC.
Conclusion
The choice of synthetic route for both the linker and the final PROTAC molecule has significant implications for the efficiency of the synthesis and the biological activity of the final compound. While the selective protonation method for synthesizing this compound is a robust and straightforward batch process, continuous flow microreactor technology presents a scalable and highly controlled alternative.
In the context of PROTAC synthesis, the flexible C7 alkyl linker derived from this compound is a valuable tool for exploring the structure-activity relationship of protein degraders. However, alternative, more rigid linkers, such as those based on a piperazine scaffold, may offer advantages in terms of pre-organizing the PROTAC for optimal ternary complex formation and improving pharmacokinetic properties. The selection of the appropriate linker and synthetic strategy should be guided by the specific goals of the drug discovery program, balancing synthetic accessibility with the desired biological and pharmacological profile of the final PROTAC molecule.
Safety Operating Guide
Proper Disposal of tert-Butyl (7-aminoheptyl)carbamate: A Safety and Operational Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of tert-Butyl (7-aminoheptyl)carbamate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Harmful in contact with skin (H312)
-
Harmful if inhaled (H332)
The signal word for this chemical is "Warning". Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the following PPE:
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Skin and Body | Laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal facility.
Step 1: Waste Segregation and Collection
-
Pure Chemical Waste: Collect any unused or expired this compound in its original container or a clearly labeled, compatible waste container. The label must include the full chemical name and associated hazard symbols.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, weighing boats, contaminated gloves, and absorbent pads, must be considered hazardous waste. These materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Step 3: Storage Pending Disposal
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure containers are tightly sealed to prevent leaks or the release of vapors.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide a complete and accurate inventory of the waste to the EHS personnel.
-
Follow all institutional and regulatory requirements for waste manifest and record-keeping.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Logical Relationship of Safety and Disposal Steps
The following diagram outlines the logical dependencies from initial handling to final disposal, emphasizing the critical role of safety at each stage.
Disclaimer: This guide is intended for informational purposes and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for guidance on local, state, and federal regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
